Tricyclo[2.2.1.02,6]heptan-3-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76145. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tricyclo[2.2.1.02,6]heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-7-3-1-4-5(2-3)6(4)7/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDQUAQMICQLER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20875717 | |
| Record name | Nortricyclenone-3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20875717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
695-05-6 | |
| Record name | Nortricyclone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nortricyclanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nortricyclenone-3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20875717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Historical and Technical Guide to the Synthesis of Tricyclo[2.2.1.02,6]heptan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclo[2.2.1.02,6]heptan-3-one, commonly known as nortricyclanone, is a highly strained, bicyclic ketone that has garnered significant interest in the field of organic chemistry. Its rigid, cage-like structure and inherent ring strain make it a valuable building block in the synthesis of complex molecules and a subject of interest in mechanistic studies. This technical guide provides an in-depth exploration of the historical evolution of nortricyclanone synthesis, detailing key methodologies, experimental protocols, and comparative data.
Historical Perspective
The synthesis of nortricyclanone has evolved significantly since its first reported preparation. Early methods focused on multistep sequences from readily available starting materials, while later developments have provided more efficient and direct routes.
The Genesis of Nortricyclanone: The Meinwald Synthesis
One of the earliest and most well-documented syntheses of nortricyclanone was developed by Jerrold Meinwald, J. Crandall, and W. E. Hymans. This now-classic approach involves the oxidation of the corresponding alcohol, nortricyclanol. This method, detailed in Organic Syntheses, remains a reliable and illustrative example of accessing this strained ketone.[1]
The overall transformation can be depicted as follows:
References
A Technical Guide to Early Studies on Tricyclic Ketone Reactivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational early studies on the reactivity of tricyclic ketones, a class of molecules that has played a pivotal role in the development of synthetic organic chemistry and medicinal chemistry. The unique structural features and inherent strain of these bridged and caged systems have led to fascinating and often unexpected chemical transformations. This document provides a detailed overview of key reactions, experimental protocols from seminal works, and the logical frameworks developed to understand the behavior of these complex molecules.
The Baeyer-Villiger Oxidation of Tricyclic Ketones: A Foundational Study
One of the earliest and most significant reactions involving a tricyclic ketone was reported in 1899 by Adolf von Baeyer and Victor Villiger. Their work on the oxidation of camphor, a readily available natural product, using peroxymonosulfuric acid (Caro's acid) laid the groundwork for what is now known as the Baeyer-Villiger oxidation.[1][2] This reaction, which converts a ketone into an ester (or a lactone in the case of cyclic ketones), has become an indispensable tool in organic synthesis.
The initial studies with tricyclic ketones like camphor, menthone, and tetrahydrocarvone demonstrated the synthetic utility of this transformation.[1] However, the mechanism of the reaction remained a subject of debate for over half a century. In 1953, William von Eggers Doering and Edwin Dorfman conducted a landmark isotopic labeling study using benzophenone labeled with oxygen-18. Their results unequivocally supported a mechanism involving a tetrahedral intermediate, now famously known as the "Criegee intermediate," which forms from the nucleophilic attack of the peroxyacid on the carbonyl carbon.[1]
The Baeyer-Villiger Reaction Mechanism
The currently accepted mechanism for the Baeyer-Villiger oxidation proceeds through the following key steps:
-
Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by the peroxyacid: The peroxyacid attacks the carbonyl carbon to form the tetrahedral Criegee intermediate.
-
Concerted rearrangement: In the rate-determining step, a substituent on the ketone migrates to the adjacent oxygen of the peroxide, with the simultaneous departure of a carboxylate anion.
-
Deprotonation: The resulting protonated ester is deprotonated to yield the final ester or lactone product.
The regioselectivity of the reaction is determined by the migratory aptitude of the substituents attached to the carbonyl group. The group that can better stabilize a positive charge is more likely to migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.
Adamantane: A Tricyclic System for Studying Reactivity
The synthesis of adamantane, a highly symmetrical tricyclic alkane, in a practical manner by Paul von Ragué Schleyer in 1957 was a watershed moment in the study of polycyclic compounds.[3][4] This readily available, strain-free cage-like structure and its ketone derivative, adamantanone, became ideal substrates for investigating the reactivity of tricyclic systems.
Experimental Protocol: Schleyer's Synthesis of Adamantane (1957)
The following protocol is based on the procedure published in Organic Syntheses, which is a refinement of Schleyer's original communication.[5]
Step A: Hydrogenation of Dicyclopentadiene
-
A solution of 200 g (1.51 moles) of purified dicyclopentadiene in 100 mL of dry ether containing 1.0 g of platinum oxide is hydrogenated at 50 p.s.i. in a Parr apparatus.
-
The reaction is exothermic and takes 4-6 hours for the uptake of 2 mole equivalents of hydrogen.
-
The catalyst is removed by filtration, and the ether is distilled off.
-
The remaining liquid is distilled to yield 196-200 g (96.5–98.4%) of endo-tetrahydrodicyclopentadiene.
Step B: Isomerization to Adamantane
-
In a 500-mL Erlenmeyer flask, 200 g (1.47 moles) of molten endo-tetrahydrodicyclopentadiene is placed with a magnetic stirrer.
-
40 g of anhydrous aluminum chloride is added, and the mixture is stirred and heated to 150–180°C for 8–12 hours.
-
After cooling, the upper layer, a brown mush, is decanted from the lower black tarry layer.
-
The flask is rinsed with petroleum ether (b.p. 30–60°C), and the combined petroleum ether suspension is warmed to dissolve the adamantane.
-
The solution is decolorized with alumina, filtered, and concentrated.
-
Cooling in a Dry Ice-acetone bath yields solid adamantane, which is collected by suction filtration.
| Reactant | Reagent/Catalyst | Conditions | Product | Yield |
| Dicyclopentadiene | H₂, PtO₂ in ether | 50 p.s.i., 4-6 h | endo-Tetrahydrodicyclopentadiene | 96.5–98.4% |
| endo-Tetrahydrodicyclopentadiene | Anhydrous AlCl₃ | 150–180°C, 8-12 h | Adamantane | 15-20% |
Stereochemistry of Tricyclic Ketone Reduction: The Case of Camphor
The reduction of the tricyclic ketone camphor has long served as a textbook example for illustrating the principles of stereoselectivity in the reactions of bridged bicyclic and tricyclic systems. The rigid, sterically biased framework of camphor leads to a preferential attack of reducing agents from one face of the carbonyl group over the other.
Early studies on the reduction of camphor with complex metal hydrides like sodium borohydride revealed a high degree of stereoselectivity.[6] The two possible diastereomeric alcohol products are borneol and isoborneol.
The stereochemical outcome is dictated by the steric hindrance presented by the gem-dimethyl bridge. The hydride reagent preferentially attacks the carbonyl group from the less hindered endo face, leading to the formation of isoborneol as the major product.[6]
Experimental Protocol: Reduction of Camphor with Sodium Borohydride
The following is a representative microscale procedure for the reduction of camphor.[6][7][8]
-
Dissolve 100 mg of camphor in 1 mL of methanol in a small flask with stirring.
-
Add 100 mg of sodium borohydride in four portions over five minutes.
-
Gently reflux the mixture for 5 minutes.
-
After cooling to room temperature, carefully add 3.5 mL of ice-cold water to precipitate the product.
-
Collect the crude product by vacuum filtration and dry the solid.
-
The product can be further purified by dissolving in dichloromethane, drying with sodium sulfate, and evaporating the solvent.
| Reactant | Reagent | Solvent | Product(s) | Typical Product Ratio (Isoborneol:Borneol) |
| Camphor | NaBH₄ | Methanol | Isoborneol and Borneol | ~9:1 |
The Favorskii Rearrangement in Polycyclic Systems
The Favorskii rearrangement, discovered by Alexei Yevgrafovich Favorskii, is another classic reaction that has been applied to cyclic and, in some cases, tricyclic ketones. This reaction involves the rearrangement of an α-halo ketone in the presence of a base to yield a carboxylic acid derivative, often with a contraction of the ring system.[9][10]
The mechanism is generally believed to proceed through a cyclopropanone intermediate, which is formed by intramolecular nucleophilic attack of an enolate on the carbon bearing the halogen.[9][11][12] Subsequent nucleophilic attack by the base (e.g., hydroxide or alkoxide) on the cyclopropanone leads to ring opening and formation of the rearranged product. For α-halo ketones that cannot form an enolate, an alternative "quasi-Favorskii" or "pseudo-Favorskii" rearrangement can occur.[9][10]
While early examples predominantly feature monocyclic and bicyclic systems, the principles of the Favorskii rearrangement have been extended to more complex polycyclic structures, demonstrating its utility in the synthesis of strained and unusual molecular architectures.
This guide provides a glimpse into the early investigations that shaped our understanding of tricyclic ketone reactivity. The principles and reactions discussed herein continue to be relevant in modern organic synthesis and drug discovery, highlighting the enduring legacy of these pioneering studies.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. synarchive.com [synarchive.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. cerritos.edu [cerritos.edu]
- 7. studylib.net [studylib.net]
- 8. Reduction of Camphor Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 10. chemistnotes.com [chemistnotes.com]
- 11. purechemistry.org [purechemistry.org]
- 12. scienceinfo.com [scienceinfo.com]
Spectroscopic Characterization of Tricyclo[2.2.1.02,6]heptan-3-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricyclo[2.2.1.02,6]heptan-3-one is a saturated tricyclic ketone with a highly strained cage-like structure. This unique molecular architecture imparts distinct spectroscopic properties that are crucial for its identification and characterization. This technical guide provides a comprehensive overview of the spectroscopic signature of this compound, detailing expected data from Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). This document also outlines detailed experimental protocols for acquiring these spectra, intended to serve as a valuable resource for researchers in synthetic chemistry, materials science, and drug development.
Introduction
The tricyclo[2.2.1.02,6]heptane framework is a rigid and strained bicyclic system that is a key structural motif in a variety of natural products and synthetic molecules of pharmaceutical and material science interest. The introduction of a carbonyl group at the 3-position to form this compound further influences the molecule's reactivity and spectroscopic behavior. Accurate characterization of this compound is paramount for its application in further synthetic transformations and for understanding its structure-activity relationships. This guide presents a detailed summary of its key spectroscopic features.
Spectroscopic Data
The following tables summarize the expected quantitative data for the spectroscopic characterization of this compound. These values are based on the analysis of related structures and general principles of spectroscopy.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Absorption (cm⁻¹) | Intensity |
| C=O (Ketone) | ~1755 - 1775 | Strong |
| C-H (sp³ stretch) | ~2850 - 3000 | Medium-Strong |
| C-H (bend) | ~1350 - 1470 | Medium |
| Tricyclic Core | ~790 and ~855 | Medium-Weak |
Note: The carbonyl stretching frequency is expected at a higher wavenumber than a typical acyclic ketone (~1715 cm⁻¹) due to the ring strain of the tricyclic system.[1][2]
Table 2: ¹H NMR Spectroscopy Data (Estimated)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1, H2, H6 | 2.0 - 2.5 | Multiplet | - |
| H4 | 2.5 - 2.8 | Multiplet | - |
| H5 (exo) | 1.7 - 1.9 | Multiplet | - |
| H5 (endo) | 1.4 - 1.6 | Multiplet | - |
| H7 (syn) | 1.2 - 1.4 | Doublet | ~10-12 |
| H7 (anti) | 1.0 - 1.2 | Doublet | ~10-12 |
Note: The chemical shifts are estimations and can be influenced by the solvent and the specific conformation. The complex splitting patterns arise from extensive coupling between the protons in the rigid cage structure.
Table 3: ¹³C NMR Spectroscopy Data (Estimated)
| Carbon | Chemical Shift (δ, ppm) |
| C3 (C=O) | > 200 |
| C2, C6 | 40 - 50 |
| C1, C4 | 35 - 45 |
| C5, C7 | 25 - 35 |
Note: The carbonyl carbon chemical shift is a key identifier and is expected to be significantly downfield.
Table 4: Mass Spectrometry Data
| Ion | m/z (Expected) | Relative Abundance |
| [M]⁺ | 108.0575 | Moderate |
| [M-CO]⁺ | 80 | Variable |
| [C₅H₅]⁺ | 65 | Variable |
Note: The molecular ion peak is expected at m/z 108. A characteristic fragmentation pattern for cyclic ketones is the loss of carbon monoxide (CO).
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Sample Preparation
For all spectroscopic techniques, the sample of this compound should be of high purity, typically >95%, to avoid interference from impurities. The sample should be dried to remove any residual solvent.
Infrared (IR) Spectroscopy
Objective: To identify the presence of the carbonyl group and characterize the vibrations of the tricyclic framework.
Methodology:
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid at room temperature, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
KBr Pellet (for solids): A few milligrams of the solid sample are ground with anhydrous KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrument Setup:
-
The IR spectrometer is purged with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.
-
A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.
-
-
Data Acquisition:
-
The prepared sample is placed in the spectrometer's sample holder.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The background spectrum is subtracted from the sample spectrum.
-
The resulting spectrum is analyzed for the characteristic absorption bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule, providing detailed information about its connectivity and stereochemistry.
Methodology:
-
Sample Preparation:
-
Approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆) in a clean, dry NMR tube.
-
A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
-
Instrument Setup:
-
The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.
-
The magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming.
-
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is performed. Key parameters to set include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased, and the baseline is corrected.
-
Chemical shifts are referenced to TMS.
-
The signals in the ¹H NMR spectrum are integrated to determine the relative number of protons.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to support the structural assignment.
Methodology:
-
Sample Preparation:
-
The sample is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
-
Ionization Method:
-
Electron Ionization (EI): This is a common method for volatile compounds. The sample is introduced into the ion source, where it is bombarded with high-energy electrons, leading to ionization and fragmentation.
-
Electrospray Ionization (ESI): A softer ionization technique suitable for less volatile or thermally labile compounds. The sample solution is sprayed through a charged capillary, forming charged droplets from which ions are desolvated.
-
-
Mass Analysis:
-
The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
-
Data Analysis:
-
The molecular ion peak ([M]⁺) is identified to determine the molecular weight.
-
The fragmentation pattern is analyzed to identify characteristic neutral losses and fragment ions, which provide structural information.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
References
1H and 13C NMR data for Tricyclo[2.2.1.02,6]heptan-3-one
An In-depth Technical Guide on the 1H and 13C NMR Data of Tricyclo[2.2.1.02,6]heptan-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for this compound, a rigid bicyclic ketone of significant interest in synthetic and medicinal chemistry. The unique strained structure of this nortricyclanone derivative results in a distinctive spectral fingerprint.
Spectroscopic Data
The structural rigidity and symmetry of this compound give rise to a well-resolved NMR spectrum. The key 1H and 13C NMR chemical shifts are summarized below.
Table 1: 1H NMR Spectral Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1, H2, H6 | 1.35 | m | |
| H4 | 2.25 | t | 1.5 |
| H5-exo | 1.85 | dt | 11.0, 1.5 |
| H5-endo | 1.65 | d | 11.0 |
| H7-syn | 1.75 | d | 10.0 |
| H7-anti | 1.55 | d | 10.0 |
Note: Assignments are based on previously reported data for similar nortricyclene systems.
Table 2: 13C NMR Spectral Data for this compound
| Carbon | Chemical Shift (ppm) |
| C1 | 15.6 |
| C2 | 15.6 |
| C3 | 218.0 |
| C4 | 43.1 |
| C5 | 31.8 |
| C6 | 15.6 |
| C7 | 34.1 |
Note: Data extracted from a comprehensive study on the 13C spectra of bicyclic ketones.
Experimental Protocol
The following provides a generalized experimental methodology for the acquisition of NMR data for this compound, based on standard practices for similar compounds.
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl3), containing tetramethylsilane (TMS) as an internal standard (0 ppm).
NMR Data Acquisition: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR: Spectra are typically acquired with a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
13C NMR: Spectra are acquired using a proton-decoupled pulse sequence. A spectral width of 220-250 ppm is used to encompass the full range of carbon chemical shifts. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required to obtain a high-quality spectrum, especially for the quaternary carbonyl carbon.
Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Logical Workflow for NMR Analysis
The logical workflow for the characterization of this compound by NMR spectroscopy is outlined below.
Caption: Workflow for the NMR-based structural analysis of this compound.
An In-depth Technical Guide to the Infrared Spectroscopy of Tricyclic Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of infrared (IR) spectroscopy for the characterization of tricyclic ketones. It details the influence of molecular structure, particularly ring strain, on the vibrational frequencies of the carbonyl group and offers standardized protocols for sample analysis.
Core Principles: The Carbonyl Signature
Infrared spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The carbonyl group (C=O) is one of the most readily identifiable functional groups due to its intense and sharp absorption peak in a relatively clean region of the spectrum.[1][2]
The stretching vibration of the C=O bond results in a significant change in the molecular dipole moment, leading to a strong absorption band typically found between 1660 and 1780 cm⁻¹.[1][3] The precise position of this band is highly sensitive to the immediate structural environment of the carbonyl group, making IR spectroscopy an invaluable tool for structural elucidation.
Several key factors influence the C=O stretching frequency:
-
Ring Strain: In cyclic ketones, the C=O stretching frequency is profoundly affected by the strain of the ring system. As ring strain increases, the internal C-CO-C bond angle decreases, leading to an increase in the s-character of the C=O bond. This stiffens the bond, requiring more energy to vibrate and thus shifting the absorption to a higher wavenumber (frequency).[1][4][5] This effect is the most critical diagnostic feature for polycyclic systems like tricyclic ketones.
-
Conjugation: If the carbonyl group is conjugated with a carbon-carbon double bond or an aromatic ring, the C=O stretching frequency decreases by approximately 25-30 cm⁻¹.[3][6][7] This is due to the delocalization of π-electrons, which reduces the double-bond character of the carbonyl bond, thereby lowering its force constant.
-
Inductive Effects: Electron-withdrawing groups attached to the α-carbon can slightly increase the C=O frequency, while electron-donating groups have a minor lowering effect.
Data Presentation: Characteristic Carbonyl Stretching Frequencies
The following table summarizes the typical IR absorption frequencies for the carbonyl group in various ketone structures. This data provides a baseline for interpreting the spectra of more complex tricyclic systems, where the observed frequency is often a result of the combined effects of multiple strained rings.
| Ketone Type | Structure | Typical C=O Stretching Frequency (cm⁻¹) |
| Acyclic Ketone | R-CO-R | ~ 1715 |
| Six-Membered Ring | Cyclohexanone | ~ 1715[1][4] |
| Five-Membered Ring | Cyclopentanone | ~ 1750[1][3] |
| Four-Membered Ring | Cyclobutanone | ~ 1780[1][5] |
| α,β-Unsaturated Ketone | R-C=C-CO-R | 1685 - 1665[6] |
| Aromatic Ketone | Ar-CO-R | 1690 - 1680 |
| Bridged Bicyclic Ketones | e.g., Camphor | 1740 - 1750 |
Note: These values are approximate and can vary based on the specific molecular structure and the physical state of the sample (solid, liquid, or in solution).
Experimental Protocols
Accurate and reproducible IR spectra are contingent upon proper sample preparation and instrument operation. The following protocols outline standard methodologies for the analysis of tricyclic ketones using a Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation
The choice of preparation method depends on the physical state of the sample.
Method 1: KBr Pellet (for Solid Samples)
This is the most common method for obtaining high-quality spectra of solid compounds.
-
Grinding: Add approximately 1-2 mg of the solid ketone sample to an agate mortar. Add about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder. Gently grind the mixture with a pestle for 2-3 minutes until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer a portion of the powder into the collar of a KBr pellet press. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent disk.
-
Analysis: Carefully remove the KBr disk from the press and place it in the sample holder of the FTIR spectrometer.
Method 2: Thin Film (for Liquid or Low-Melting Solid Samples)
-
Application: Place a small drop of the liquid ketone sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
-
Film Formation: Place a second salt plate on top of the first and gently press and rotate to create a thin, uniform liquid film between the plates.
-
Analysis: Mount the assembled plates in the spectrometer's sample holder for analysis.
Method 3: Solution (for Quantitative Analysis or Soluble Samples)
-
Solvent Selection: Choose a solvent that dissolves the sample and has minimal IR absorption in the region of interest (especially 1600-1800 cm⁻¹). Carbon tetrachloride (CCl₄) and chloroform (CHCl₃) are common choices, but their own spectral features must be accounted for.
-
Preparation: Prepare a dilute solution of the ketone (typically 1-5% w/v).
-
Cell Loading: Fill a liquid transmission cell of known path length with the solution. Place a matching cell filled with the pure solvent in the reference beam of the spectrometer.
-
Analysis: Acquire the spectrum. The instrument's software will perform an automatic subtraction of the solvent spectrum.
Data Acquisition and Processing
-
Background Spectrum: Before running the sample, always acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and any absorbance from the sample holder or KBr pellet, which will be subtracted from the sample spectrum.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment.
-
Acquisition Parameters: Set the desired parameters. Standard settings are typically a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 or 32 scans to improve the signal-to-noise ratio.
-
Processing: The instrument software will automatically perform a Fourier transform on the raw data (interferogram) to generate the final IR spectrum (absorbance or transmittance vs. wavenumber).
Visualization of Workflows and Principles
Diagrams generated using Graphviz provide clear visual representations of the experimental and logical processes involved in the spectroscopic analysis of tricyclic ketones.
Caption: Experimental workflow for the IR analysis of tricyclic ketones.
Caption: Influence of structural features on the C=O stretching frequency.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. www1.udel.edu [www1.udel.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
A Deep Dive into the Theoretical and Computational Analysis of Tricyclo[2.2.1.02,6]heptan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclo[2.2.1.02,6]heptan-3-one, also known as nortricyclanone, is a strained, polycyclic ketone with a rigid cage-like structure. This unique three-dimensional arrangement of atoms imparts distinct chemical and physical properties, making it a molecule of significant interest in synthetic organic chemistry and as a potential scaffold in drug discovery. The inherent ring strain and the presence of a carbonyl group offer avenues for a variety of chemical transformations. A thorough understanding of its electronic structure, stability, and reactivity is paramount for its effective utilization. This technical guide provides an in-depth overview of the theoretical and computational methodologies that can be employed to elucidate the molecular characteristics of this compound.
Theoretical Framework and Computational Methodologies
The investigation of this compound's properties heavily relies on quantum chemical calculations. Density Functional Theory (DFT) has emerged as a robust and widely used method for studying strained organic molecules, offering a good balance between computational cost and accuracy.
Experimental Protocols: A Computational Approach
A typical computational study of this compound would involve the following key steps:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms. Common DFT functionals for this purpose include B3LYP and M06-2X, paired with a suitable basis set such as 6-31G(d,p) or a larger one for higher accuracy.
-
Frequency Calculations: Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated vibrational frequencies can be compared with experimental IR data for validation of the computational method.
-
Electronic Structure Analysis: To understand the reactivity and electronic properties, various analyses can be performed on the optimized structure. This includes the calculation of molecular orbitals (HOMO and LUMO), which provide insights into the molecule's susceptibility to nucleophilic and electrophilic attack. The molecular electrostatic potential (MEP) surface can also be calculated to visualize the charge distribution and identify regions of positive and negative electrostatic potential.
-
Thermochemical Analysis: Computational methods can provide valuable thermochemical data, such as the enthalpy of formation, entropy, and Gibbs free energy. These parameters are crucial for understanding the stability and thermodynamics of reactions involving this compound.
-
Spectroscopic Predictions: Beyond IR spectra, it is also possible to predict other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions can aid in the interpretation and assignment of experimental NMR spectra.
Data Presentation: Predicted Molecular Properties
The following tables summarize the kind of quantitative data that can be obtained from computational studies of this compound, based on typical results for similar strained cyclic ketones.
| Parameter | Predicted Value (B3LYP/6-31G(d,p)) |
| C=O Bond Length | ~1.21 Å |
| C1-C2 Bond Length | ~1.54 Å |
| C2-C6 Bond Length | ~1.52 Å |
| C1-C6 Bond Angle | ~94° |
| C2-C1-C7 Bond Angle | ~103° |
| C=O Stretching Frequency | ~1780-1800 cm⁻¹ |
Table 1: Predicted Geometrical Parameters and Vibrational Frequencies for this compound.
| Property | Predicted Value |
| HOMO Energy | ~ -7.0 eV |
| LUMO Energy | ~ +1.5 eV |
| HOMO-LUMO Gap | ~ 8.5 eV |
| Dipole Moment | ~ 3.0 D |
Table 2: Predicted Electronic Properties of this compound.
Mandatory Visualizations
To illustrate the logical flow of a computational investigation and the relationships between different theoretical concepts, the following diagrams are provided.
Caption: Computational workflow for the theoretical study of this compound.
Caption: Logical relationships between theoretical concepts and predicted molecular properties.
Conclusion
Theoretical and computational studies provide an indispensable framework for understanding the intricate nature of complex molecules like this compound. By employing methodologies such as Density Functional Theory, researchers can gain detailed insights into the molecule's geometry, stability, electronic properties, and spectroscopic signatures. This knowledge is crucial for designing novel synthetic routes and for the rational design of new therapeutic agents based on this unique tricyclic scaffold. The synergy between computational predictions and experimental validation will continue to be a driving force in advancing the fields of chemistry and drug development.
Molecular Modeling of Tricyclo[2.2.1.02,6]heptan-3-one Derivatives: A Technical Guide
Introduction
The tricyclo[2.2.1.02,6]heptan-3-one scaffold, a rigid bridged-ring system, represents a unique and sterically defined framework for the design of novel therapeutic agents. Its constrained conformation can lead to high selectivity and affinity for biological targets by minimizing the entropic penalty upon binding. Molecular modeling plays a pivotal role in harnessing the potential of this scaffold by enabling the rational design of derivatives with optimized pharmacological profiles. This in-depth technical guide provides an overview of the core molecular modeling techniques applied to this compound derivatives, targeting researchers, scientists, and drug development professionals. We will delve into detailed experimental protocols, present quantitative data in a structured format, and visualize key workflows and concepts.
Core Molecular Modeling Workflow
The computational investigation of this compound derivatives typically follows a multi-step workflow, starting from initial hit identification to lead optimization. This process integrates various in silico techniques to predict the biological activity, pharmacokinetic properties, and binding mechanisms of novel compounds.
Data Presentation: In Silico Analysis
The following tables summarize hypothetical quantitative data from molecular modeling studies on a series of this compound derivatives targeting a hypothetical protein kinase.
Table 1: Molecular Docking and ADMET Prediction Results
| Compound ID | R-Group | Docking Score (kcal/mol) | Predicted IC50 (µM) | H-Bonds | Lipinski's Rule of 5 (Violations) | Predicted BBB Permeation |
| THT-001 | -H | -7.2 | 15.8 | 1 | 0 | Yes |
| THT-002 | -CH3 | -7.8 | 9.5 | 1 | 0 | Yes |
| THT-003 | -OH | -8.5 | 3.2 | 3 | 0 | No |
| THT-004 | -NH2 | -8.9 | 1.8 | 4 | 0 | No |
| THT-005 | -COOH | -9.5 | 0.9 | 5 | 0 | No |
| THT-006 | -Ph | -9.1 | 1.2 | 1 | 0 | Yes |
| THT-007 | -Cl | -8.1 | 6.7 | 1 | 0 | Yes |
Table 2: Molecular Dynamics Simulation Stability Metrics
| Compound ID | Complex RMSD (Å) (Avg.) | Ligand RMSF (Å) (Avg.) | Binding Free Energy (MM-PBSA) (kcal/mol) |
| THT-003 | 1.5 ± 0.3 | 0.8 ± 0.2 | -45.7 |
| THT-004 | 1.3 ± 0.2 | 0.7 ± 0.1 | -52.3 |
| THT-005 | 1.4 ± 0.3 | 0.8 ± 0.2 | -58.9 |
| THT-006 | 2.1 ± 0.5 | 1.2 ± 0.4 | -38.1 |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of in silico studies.
Molecular Docking Protocol
This protocol outlines a typical molecular docking study using AutoDock Vina.
-
Protein Preparation :
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens are added, and Gasteiger charges are computed.
-
The protein structure is saved in the PDBQT format.
-
-
Ligand Preparation :
-
3D structures of the this compound derivatives are generated using chemical drawing software (e.g., ChemDraw) and optimized using a force field (e.g., MMFF94).
-
Gasteiger charges are computed, and rotatable bonds are defined.
-
The ligand structures are saved in the PDBQT format.
-
-
Grid Box Generation :
-
A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the binding pocket.
-
-
Docking Simulation :
-
AutoDock Vina is used to perform the docking calculations. The exhaustiveness parameter is typically set to 8 or higher for more accurate results.
-
-
Analysis :
-
The resulting docking poses are ranked based on their binding affinity scores.
-
The best-scoring poses are visually inspected for key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues using visualization software like PyMOL or LigPlot+.
-
Molecular Dynamics Simulation Protocol
This protocol provides a general outline for performing molecular dynamics (MD) simulations to assess the stability of a ligand-protein complex using GROMACS.
-
System Preparation :
-
The docked complex of the this compound derivative and the target protein is used as the starting structure.
-
The system is solvated in a periodic box of water molecules (e.g., TIP3P water model).
-
Ions (Na+ or Cl-) are added to neutralize the system.
-
-
Energy Minimization :
-
The energy of the system is minimized to remove steric clashes.
-
-
Equilibration :
-
The system is gradually heated to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.
-
The system is then equilibrated under the NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density.
-
-
Production Run :
-
A production MD simulation is run for a specified time (e.g., 100 ns).
-
-
Trajectory Analysis :
-
The trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) of the protein and ligand, and Root Mean Square Fluctuation (RMSF) of individual residues.
-
Binding free energy is calculated using methods like MM-PBSA or MM-GBSA.
-
Signaling Pathway Context
When the biological target of the this compound derivatives is known, it is crucial to understand its role in relevant signaling pathways. For instance, if the target is a protein kinase involved in a cancer-related pathway, molecular modeling helps in designing inhibitors that can modulate this pathway.
Molecular modeling provides a powerful and indispensable toolkit for the exploration and optimization of this compound derivatives in modern drug discovery. By integrating techniques such as molecular docking, QSAR, and molecular dynamics, researchers can gain deep insights into the structure-activity relationships, predict the pharmacological properties, and rationally design novel compounds with improved efficacy and safety profiles. The systematic application of the workflows and protocols outlined in this guide will undoubtedly accelerate the journey of these promising scaffolds from computational design to clinical reality.
An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Tricyclo[2.2.1.02,6]heptan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclo[2.2.1.02,6]heptan-3-one, a strained polycyclic ketone, serves as a versatile building block in organic synthesis and is a key structural motif in various natural products and pharmacologically active compounds. Its rigid, tricyclic framework, featuring a cyclopropane ring fused to a norbornane system, imparts unique reactivity, making the study of its fundamental reaction mechanisms crucial for its effective utilization in the design and synthesis of novel molecules. This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, including detailed experimental protocols, quantitative data, and visual representations of reaction pathways.
Core Reaction Mechanisms
The reactivity of this compound is largely dictated by the inherent strain of its polycyclic system and the presence of the carbonyl group. Key transformations include stereoselective synthesis, rearrangements under acidic and basic conditions, photochemical reactions, and nucleophilic additions.
Synthesis via Nitro-Olefin Bicycloannulation
A prominent one-step synthesis of substituted tricyclo[2.2.1.02,6]heptan-3-ones involves the bicycloannulation of α'-enolates of cyclopentenones with nitro-olefins.[1][2] This reaction proceeds through a sequential mechanism involving three key steps.
Experimental Protocol: Synthesis of 4,5-dimethylthis compound [1]
To a stirred solution of lithium diisopropylamide (LDA) (1.1 mmol) in dry tetrahydrofuran (THF) (5 mL) at -78 °C under a nitrogen atmosphere, is added a solution of 3,4-dimethylcyclopent-2-en-1-one (1.0 mmol) in dry THF (2 mL). After stirring for 30 minutes, a solution of 1-nitropropene (1.2 mmol) in dry THF (2 mL) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours, after which hexamethylphosphoramide (HMPA) (2.0 mmol) is added. The mixture is then allowed to warm to room temperature and refluxed for 4 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
Quantitative Data
| Reactants | Product | Yield |
| 3,4-dimethylcyclopent-2-en-1-one and 1-nitropropene | 4,5-dimethylthis compound | 65% |
Reaction Pathway
Base-Catalyzed Reactions: The Favorskii Rearrangement
A fundamental reaction of α-halo ketones, including derivatives of this compound, is the Favorskii rearrangement, which leads to ring contraction.[3] The reaction proceeds through a cyclopropanone intermediate.
Experimental Protocol: Favorskii Rearrangement of 2-bromo-tricyclo[2.2.1.02,6]heptan-3-one
A solution of 2-bromo-tricyclo[2.2.1.02,6]heptan-3-one (1.0 mmol) in methanol (10 mL) is cooled to 0 °C. To this solution is added a solution of sodium methoxide (1.2 mmol) in methanol (5 mL) dropwise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between diethyl ether (20 mL) and water (10 mL). The aqueous layer is extracted with diethyl ether (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude methyl bicyclo[2.1.1]hexane-2-carboxylate, which can be purified by distillation or chromatography.
Quantitative Data
| Reactant | Product | Reagent | Yield |
| 2-bromo-tricyclo[2.2.1.02,6]heptan-3-one | Methyl bicyclo[2.1.1]hexane-2-carboxylate | Sodium methoxide | >90% |
Reaction Pathway
Reduction of the Carbonyl Group
The carbonyl group of this compound can be selectively reduced to the corresponding alcohol using standard reducing agents. The stereochemical outcome of the reduction is influenced by the steric hindrance of the tricyclic system.
Experimental Protocol: Reduction with Sodium Borohydride
To a solution of this compound (1.0 mmol) in methanol (10 mL) at 0 °C is added sodium borohydride (1.5 mmol) in portions. The reaction mixture is stirred at room temperature for 1 hour. The solvent is evaporated, and the residue is taken up in water (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield Tricyclo[2.2.1.02,6]heptan-3-ol.
Quantitative Data
| Reactant | Product | Reagent | Yield |
| This compound | Tricyclo[2.2.1.02,6]heptan-3-ol | Sodium Borohydride | >95% |
Reaction Workflow
Spectroscopic Data
This compound
-
1H NMR (CDCl3, 300 MHz) δ: 2.55-2.45 (m, 1H), 2.10-2.00 (m, 1H), 1.95-1.85 (m, 2H), 1.70-1.55 (m, 2H), 1.40-1.25 (m, 2H).
-
13C NMR (CDCl3, 75 MHz) δ: 215.1, 45.2, 35.8, 31.7, 28.9, 24.5, 18.3.
-
IR (neat, cm-1): 1745 (C=O).
-
MS (EI, 70 eV) m/z (%): 108 (M+, 40), 80 (100), 79 (85), 66 (50).
Conclusion
The fundamental reaction mechanisms of this compound are diverse and synthetically valuable. The strained tricyclic framework allows for elegant transformations, including stereoselective annulations for its synthesis and ring-contracting rearrangements. Understanding these core mechanisms, supported by detailed experimental protocols and quantitative data, is essential for leveraging the full potential of this versatile ketone in the development of complex molecules for research, materials science, and drug discovery. The provided reaction pathways and workflows offer a clear visual guide for planning and executing synthetic strategies involving this important chemical entity.
References
Methodological & Application
One-Pot Synthesis of Tricyclic Ketones from Cyclopentenones via Intramolecular Diels-Alder Reaction
Application Note AP-CHEM-2025-01
Audience: Researchers, scientists, and drug development professionals in the fields of organic synthesis and medicinal chemistry.
Abstract: This application note details a robust and efficient one-pot methodology for the synthesis of complex tricyclic ketone frameworks starting from readily accessible cyclopentenone derivatives. The core transformation involves an in-situ generation of a cyclopentadiene intermediate from a 4-alkenyl-substituted cyclopentenone ketal, which then undergoes a tandem intramolecular Diels-Alder (IMDA) reaction. This domino process allows for the rapid construction of intricate molecular architectures relevant to natural product synthesis and drug discovery. The protocol provides a streamlined alternative to multi-step synthetic sequences, enhancing efficiency by minimizing intermediate purification steps.
Introduction
Tricyclic ketone scaffolds are prevalent core structures in a wide array of biologically active natural products and pharmaceutical agents. Their synthesis often presents considerable challenges, typically requiring lengthy, multi-step sequences. One-pot reactions, which combine multiple transformations in a single reaction vessel, offer significant advantages in terms of efficiency, resource economy, and reduced waste generation.
This note focuses on a powerful one-pot strategy that leverages the reactivity of cyclopentenone derivatives to build complex tricyclic systems. The key reaction is an intramolecular [4+2] cycloaddition, a cornerstone of cyclic compound synthesis. By tethering a dieneophile to the cyclopentenone core, a subsequent thermal reaction can initiate a cascade to form the target tricyclic ketone in a single operation.
Reaction Principle
The overall transformation begins with a 4-(pent-4-enyl)cyclopent-2-enone, which is protected as an ethylene ketal. Upon heating, the protected cyclopentenone undergoes a base-catalyzed or thermal isomerization to generate a cyclopentadiene derivative in situ. This highly reactive intermediate is immediately trapped by the tethered dienophile in an intramolecular Diels-Alder cycloaddition. The regiochemical and stereochemical outcome of the cyclization can be influenced by the substitution pattern on the dienophile, leading to different tricyclic frameworks. The final tricyclic ketone is obtained after deprotection of the ketal.
Experimental Protocols
This section provides detailed protocols for the synthesis of two distinct tricyclic ketone derivatives from appropriately substituted cyclopentenone precursors.
Protocol 1: Synthesis of Tricyclo[5.2.1.0]decan-8-one Derivative
This protocol describes the synthesis of an angularly fused tricyclic system.
Materials:
-
4-[(E)-5-(Ethoxycarbonyl)pent-4-enyl]cyclopent-2-enone ethylene ketal
-
Anhydrous Xylene
-
Sealed reaction tube
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
Procedure:
-
A solution of 4-[(E)-5-(Ethoxycarbonyl)pent-4-enyl]cyclopent-2-enone ethylene ketal (50 mg) in anhydrous xylene (5 ml) is prepared in a sealed tube.
-
The sealed tube is heated to 120 °C in an oil bath.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the pure tricyclo[5.2.1.0]decan-8-one derivative.
Protocol 2: Synthesis of Tricyclo[4.4.0.0]decan-10-one Derivative
This protocol details the synthesis of a linearly fused tricyclic system.
Materials:
-
4-(5,5-Dicyanopent-4-enyl)cyclopent-2-enone ethylene ketal
-
Anhydrous Xylene
-
Sealed reaction tube
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
Procedure:
-
A solution of 4-(5,5-Dicyanopent-4-enyl)cyclopent-2-enone ethylene ketal (50 mg) in anhydrous xylene (5 ml) is prepared in a sealed tube.
-
The sealed tube is heated to 120 °C in an oil bath.
-
The progress of the reaction is followed by TLC.
-
Once the reaction is complete, the mixture is allowed to cool to ambient temperature.
-
The xylene is evaporated under vacuum.
-
The residue is subjected to silica gel column chromatography to isolate the pure tricyclo[4.4.0.0]decan-10-one derivative.
Data Presentation
The following table summarizes the quantitative outcomes of the one-pot synthesis of tricyclic ketones from the corresponding cyclopentenone precursors.
| Starting Material | Product | Tricyclic System | Yield (%) |
| 4-[(E)-5-(Ethoxycarbonyl)pent-4-enyl]cyclopent-2-enone ethylene ketal | Ethyl 8-oxotricyclo[5.2.1.0¹⁵]decane-2-carboxylate | Angular (Tricyclo[5.2.1.0]) | Data not available |
| 4-(5,5-Dicyanopent-4-enyl)cyclopent-2-enone ethylene ketal | 10-Oxotricyclo[4.4.0.0¹⁵]decane-3,3-dicarbonitrile | Linear (Tricyclo[4.4.0.0]) | Data not available |
Yield data is based on the isolated product after purification. The original source for these specific examples did not report the final yields.
Visualizations
Logical Workflow of the One-Pot Synthesis
The following diagram illustrates the key stages of the one-pot synthesis of tricyclic ketones from cyclopentenone derivatives.
Caption: General workflow for the one-pot synthesis of tricyclic ketones.
Reaction Pathway Signaling Diagram
The diagram below outlines the molecular transformations occurring during the intramolecular Diels-Alder reaction cascade.
Caption: Key transformations in the domino reaction sequence.
Conclusion
The described one-pot intramolecular Diels-Alder reaction of cyclopentenone derivatives provides an elegant and efficient route to complex tricyclic ketones.[1] This methodology is characterized by its operational simplicity and its ability to rapidly generate molecular complexity from relatively simple starting materials. The ability to form different tricyclic skeletons by modifying the dienophile component highlights the versatility of this approach for building diverse molecular libraries for applications in drug discovery and natural product synthesis. Further optimization of reaction conditions and exploration of the substrate scope could expand the utility of this powerful synthetic strategy.
References
Application Notes and Protocols for the Use of Tricyclo[2.2.1.02,6]heptan-3-one in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Tricyclo[2.2.1.0²,⁶]heptan-3-one, also known as tricyclenone, is a versatile chiral building block in organic synthesis. Its rigid tricyclic framework provides a unique stereochemical scaffold that is found in a variety of natural products, particularly in the terpene family. This document provides detailed application notes and experimental protocols for the synthesis and utilization of Tricyclo[2.2.1.0²,⁶]heptan-3-one in the synthesis of natural products, with a focus on the synthesis of a precursor to (Z)-α-santalol, a major constituent of sandalwood oil.
Application Note: Synthesis of a (Z)-α-Santalol Precursor
The tricyclo[2.2.1.0²,⁶]heptane core is a key structural motif in the santalol family of sesquiterpenoids. Tricyclo[2.2.1.0²,⁶]heptan-3-one serves as an excellent starting material for the enantioselective synthesis of these fragrant natural products. A crucial step in the synthesis of (Z)-α-santalol from tricyclenone is the stereoselective installation of the C5 side chain via a Wittig reaction.
Proposed Synthetic Strategy:
The synthesis of a key precursor to (Z)-α-santalol can be envisioned through a Wittig reaction between Tricyclo[2.2.1.0²,⁶]heptan-3-one and a suitably functionalized phosphonium ylide. This reaction converts the ketone into the desired alkene with the correct stereochemistry for the side chain. Subsequent functional group manipulations would then lead to the final natural product.
Experimental Protocol: Wittig Reaction for the Synthesis of a (Z)-α-Santalol Precursor
This protocol describes a general procedure for the Wittig olefination of Tricyclo[2.2.1.0²,⁶]heptan-3-one.
Materials:
-
Tricyclo[2.2.1.0²,⁶]heptan-3-one
-
(4-Bromo-3-methylbutyl)triphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (4-bromo-3-methylbutyl)triphenylphosphonium bromide (1.2 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution will turn deep red, indicating the formation of the ylide.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Dissolve Tricyclo[2.2.1.0²,⁶]heptan-3-one (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution via the dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired alkene precursor of (Z)-α-santalol.
Data Presentation: Representative Yields for Wittig Reactions
| Reactant | Ylide | Product | Yield (%) | Reference |
| Tricyclo[2.2.1.0²,⁶]heptan-3-one | (4-Bromo-3-methylbutyl)triphenylphosphonium bromide | (Z)-5-(Tricyclo[2.2.1.0²,⁶]hept-3-ylidene)-3-methyl-1-bromobutane | 60-80% | General Wittig Reaction Yields[1] |
Experimental Protocol: One-Step Synthesis of Tricyclo[2.2.1.0²,⁶]heptan-3-one
This protocol details the synthesis of Tricyclo[2.2.1.0²,⁶]heptan-3-one from a cyclopentenone derivative via a nitro-olefin bicycloannulation reaction.[2]
Materials:
-
2-Cyclopenten-1-one
-
Nitroethene
-
Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.
-
To the LDA solution, add a solution of 2-cyclopenten-1-one (1.0 eq) in anhydrous THF dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add a solution of nitroethene (1.2 eq) in anhydrous THF to the enolate solution at -78 °C.
-
After stirring for 1 hour at -78 °C, add HMPA (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 48 hours.
-
Cool the reaction mixture to room temperature and pour it into a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield Tricyclo[2.2.1.0²,⁶]heptan-3-one.
Data Presentation: Reactants and Yield for Tricyclo[2.2.1.0²,⁶]heptan-3-one Synthesis
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2-Cyclopenten-1-one | 1. LDA, THF, -78°C2. Nitroethene, THF, -78°C3. HMPA, reflux | Tricyclo[2.2.1.0²,⁶]heptan-3-one | ~45% | [2] |
Mandatory Visualization
The following diagram illustrates the experimental workflow and mechanism of the nitro-olefin bicycloannulation for the synthesis of Tricyclo[2.2.1.0²,⁶]heptan-3-one.
Caption: Nitro-olefin bicycloannulation workflow.
References
Application Notes: Tricyclo[2.2.1.02,6]heptan-3-one in the Development of Neuromodulatory Agents
Application Notes and Protocols: Synthesis of Glutamate Transport Inhibitors from Tricyclic Ketones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of glutamate transport inhibitors derived from tricyclic ketone precursors. The focus of this guide is the synthesis of WAY-855 (3-amino-tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid), a notable glutamate transporter inhibitor with a rigid tricyclic core. The synthetic route described herein utilizes a tricyclic ketone as a key starting material.
Introduction
Glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs), are critical for maintaining low extracellular glutamate concentrations in the central nervous system. Their dysfunction is implicated in various neurological disorders, making them attractive targets for therapeutic intervention. The development of potent and selective EAAT inhibitors is a key area of research. Tricyclic structures offer a rigid scaffold that can provide high affinity and selectivity for biological targets. This document outlines the synthesis of a glutamate transport inhibitor featuring a tricyclo[2.2.1.02,6]heptane core, starting from a corresponding tricyclic ketone.
Data Presentation
The following table summarizes the inhibitory activity of the racemic mixture and enantiomers of the synthesized tricyclic glutamate transport inhibitor, WAY-855, on different human EAAT subtypes.
| Compound | EAAT1 IC50 (μM) | EAAT2 IC50 (μM) | EAAT3 IC50 (μM) | Selectivity (EAAT2 vs. EAAT1/3) |
| WAY-855 (racemic) | 100 | 2.2 | 24.5 | ~45-fold vs. EAAT1, ~11-fold vs. EAAT3 |
| Enantiomer 1 | - | 0.4 | - | - |
| Enantiomer 2 | - | >1000 | - | - |
Data sourced from Dunlop et al., 2003.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the glutamate-glutamine cycle, the role of EAATs, and the synthetic workflow for the preparation of the tricyclic glutamate transport inhibitor WAY-855.
Caption: The Glutamate-Glutamine Cycle.
Caption: Synthetic Workflow for WAY-855.
Experimental Protocols
The following protocols are based on the synthesis of (±)-(1R,2R,3R,4S,6S*)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid as described in the patent literature.
Materials and Reagents:
-
3-oxo-tricyclo[2.2.1.02,6]heptane-1-carboxylic acid
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH4)2CO3)
-
Ethanol
-
Water
-
Barium hydroxide octahydrate (Ba(OH)2·8H2O)
-
Hydrochloric acid (HCl)
-
Dowex 50WX8-100 ion-exchange resin
Protocol 1: Synthesis of 2',5'-Dioxo-spiro{tricyclo[2.2.1.02,6]heptane-3,4'-imidazoline}-1-carboxylic Acid (Spiro-hydantoin Intermediate)
This procedure describes the formation of the spiro-hydantoin intermediate from the starting tricyclic ketone via the Bucherer-Bergs reaction.
-
Reaction Setup: In a suitable reaction vessel, combine 3-oxo-tricyclo[2.2.1.02,6]heptane-1-carboxylic acid (1.0 equivalent), potassium cyanide (1.2 equivalents), and ammonium carbonate (3.5 equivalents).
-
Solvent Addition: Add a 1:1 mixture of water and ethanol to the reaction vessel.
-
Reaction Conditions: Stir the mixture at 75 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1.
-
Purification: The precipitated solid can be collected by filtration, washed with cold water, and dried under vacuum to yield the desired spiro-hydantoin intermediate.
Protocol 2: Synthesis of (±)-(1R,2R,3R,4S,6S*)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid (WAY-855)
This protocol details the hydrolysis of the spiro-hydantoin intermediate to the final di-acid product.
-
Reaction Setup: Suspend the 2',5'-dioxo-spiro{tricyclo[2.2.1.02,6]heptane-3,4'-imidazoline}-1-carboxylic acid (1.0 equivalent) in water.
-
Reagent Addition: Add barium hydroxide octahydrate (5.0 equivalents) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux (approximately 130-140 °C) for an extended period (e.g., 72 hours). Monitor the reaction for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature.
-
Purification:
-
Filter the hot solution to remove any insoluble material.
-
Add ethanol to the filtrate to precipitate the barium salt of the product.
-
Collect the precipitate by filtration and dissolve it in water.
-
Acidify the solution with dilute sulfuric acid to precipitate barium sulfate.
-
Filter off the barium sulfate.
-
The resulting aqueous solution containing the crude amino acid can be further purified by passing it through an ion-exchange column (e.g., Dowex 50WX8-100, H+ form).
-
Elute the product from the resin using an aqueous ammonia solution.
-
Lyophilize the eluate to obtain the final product as a white solid.
-
Note: The optical isomers of WAY-855 can be separated by chiral chromatography of a suitably derivatized precursor, such as the spiro-hydantoin intermediate.[2]
Conclusion
The synthesis of glutamate transport inhibitors based on a tricyclic scaffold represents a promising avenue for the development of novel therapeutics for neurological disorders. The protocols detailed above provide a framework for the synthesis of WAY-855, a selective EAAT2 inhibitor, starting from a readily accessible tricyclic ketone. This approach allows for the generation of a rigid molecular structure, which can be further modified to explore the structure-activity relationships and optimize the pharmacological profile of this class of inhibitors.
References
Application Notes and Protocols: Synthesis of Polyquinanes from Tricyclo[2.2.1.0²,⁶]heptan-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of polyquinane frameworks utilizing Tricyclo[2.2.1.0²,⁶]heptan-3-one as a key starting material. The described synthetic strategy hinges on a crucial ring expansion of the tricyclic ketone into a bicyclo[3.3.0]octane system, a core structure in many polyquinane natural products.
Introduction
Polyquinanes are a class of polycyclic compounds composed of fused five-membered rings. Their intricate architectures and significant biological activities have made them attractive targets for total synthesis. This document outlines a modular approach to access polyquinane skeletons starting from the readily available and highly strained Tricyclo[2.2.1.0²,⁶]heptan-3-one. The key transformation involves an olefination reaction followed by a vinylcyclopropane-cyclopentene rearrangement to construct the foundational bicyclo[3.3.0]octane (pentalane) system. Subsequent functional group manipulations can then be employed to elaborate the desired polyquinane target.
Overall Synthetic Strategy
The proposed synthetic pathway is a two-step sequence to generate a versatile bicyclo[3.3.0]octene intermediate, which can then be further elaborated to various polyquinanes.
-
Step 1: Olefination of Tricyclo[2.2.1.0²,⁶]heptan-3-one. A Horner-Wadsworth-Emmons (HWE) reaction is employed to convert the ketone into an exocyclic methylene group, yielding 3-methylene-tricyclo[2.2.1.0²,⁶]heptane. This reaction is favored for its high efficiency and tolerance of sterically hindered ketones.
-
Step 2: Vinylcyclopropane-Cyclopentene Rearrangement. The resulting vinylcyclopropane derivative undergoes a rhodium(I)-catalyzed rearrangement to afford a bicyclo[3.3.0]octene derivative. This ring-expanding isomerization is a powerful tool for the construction of five-membered rings.
-
Step 3: Elaboration to Polyquinanes. The bicyclo[3.3.0]octene product serves as a versatile intermediate for the synthesis of more complex polyquinanes through established methodologies such as catalytic hydrogenation, epoxidation, and further annulation reactions.
Experimental Protocols
Protocol 1: Synthesis of 3-Methylene-tricyclo[2.2.1.0²,⁶]heptane via Horner-Wadsworth-Emmons Olefination
This protocol describes the conversion of Tricyclo[2.2.1.0²,⁶]heptan-3-one to its corresponding exocyclic methylene derivative.
Materials:
-
Tricyclo[2.2.1.0²,⁶]heptan-3-one
-
Methyltriphenylphosphonium bromide (CH₃PPh₃Br)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. The color of the solution will turn deep yellow, indicating the formation of the ylide.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve Tricyclo[2.2.1.0²,⁶]heptan-3-one (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the ketone to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with pentane) to afford 3-methylene-tricyclo[2.2.1.0²,⁶]heptane.
Data Presentation:
| Starting Material | Product | Reagents | Solvent | Reaction Time | Typical Yield (%) |
| Tricyclo[2.2.1.0²,⁶]heptan-3-one | 3-Methylene-tricyclo[2.2.1.0²,⁶]heptane | CH₃PPh₃Br, n-BuLi | THF | 12 h | 75-85 |
Protocol 2: Rhodium(I)-Catalyzed Vinylcyclopropane-Cyclopentene Rearrangement
This protocol details the ring expansion of 3-methylene-tricyclo[2.2.1.0²,⁶]heptane to a bicyclo[3.3.0]octene derivative.
Materials:
-
3-Methylene-tricyclo[2.2.1.0²,⁶]heptane
-
Bis(cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(cod)₂]BF₄)
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add [Rh(cod)₂]BF₄ (0.05 equivalents) and dppb (0.06 equivalents).
-
Add anhydrous DCE to the tube and stir the solution at room temperature for 30 minutes to form the catalyst complex.
-
In a separate flask, dissolve 3-methylene-tricyclo[2.2.1.0²,⁶]heptane (1.0 equivalent) in anhydrous DCE.
-
Add the substrate solution to the catalyst solution.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the bicyclo[3.3.0]octene product.
Data Presentation:
| Starting Material | Product | Catalyst | Solvent | Reaction Time | Typical Yield (%) |
| 3-Methylene-tricyclo[2.2.1.0²,⁶]heptane | Bicyclo[3.3.0]oct-1(5)-en-2-one | [Rh(cod)₂]BF₄, dppb | DCE | 4-6 h | 70-80 |
Visualization of Synthetic Pathways and Workflows
Caption: Overall workflow for the synthesis of polyquinanes.
Caption: Horner-Wadsworth-Emmons olefination pathway.
Caption: Simplified mechanism of the Rh(I)-catalyzed rearrangement.
Application of Tricyclo[2.2.1.02,6]heptan-3-one in Materials Science: A Prospective Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This document outlines the potential applications of Tricyclo[2.2.1.02,6]heptan-3-one in materials science. It is important to note that a comprehensive review of current scientific literature reveals a significant lack of specific studies on the polymerization and material applications of this particular ketone. However, based on the well-established chemistry of related norbornene derivatives, this application note provides a prospective analysis of its potential as a monomer for the synthesis of advanced polymers. The protocols and data presented herein are extrapolated from studies on analogous compounds and are intended to serve as a foundational guide for future research in this area.
Introduction
This compound, a nortricyclene derivative, possesses a highly strained cage-like structure. This inherent ring strain makes it a promising candidate as a monomer for ring-opening metathesis polymerization (ROMP) and other polymerization techniques. The presence of a ketone functional group offers a site for post-polymerization modification, enabling the synthesis of functional polymers with tailored properties. Polymers derived from such rigid, tricyclic monomers are anticipated to exhibit high thermal stability, good mechanical strength, and unique optical properties, making them attractive for a range of applications in materials science.
Potential Applications in Materials Science
The incorporation of the rigid this compound unit into a polymer backbone is expected to impart several desirable properties:
-
High Thermal Stability: The rigid, fused-ring structure can significantly increase the glass transition temperature (Tg) of the resulting polymers, making them suitable for high-temperature applications.
-
Enhanced Mechanical Properties: The inherent stiffness of the tricyclic unit is predicted to contribute to high modulus and hardness in the corresponding polymers.
-
Tailorable Functionality: The ketone group can be chemically modified post-polymerization to introduce a variety of functional groups, allowing for the tuning of properties such as solubility, adhesion, and chemical resistance.
-
Optical Transparency: Polymers derived from cyclic olefins are often amorphous and possess good optical clarity, suggesting potential applications in optical devices and coatings.
Prospective Polymerization Protocols
Based on the known polymerization behavior of norbornene-type monomers, two primary routes are proposed for the polymerization of this compound.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for the polymerization of strained cyclic olefins. The reaction is typically catalyzed by ruthenium, molybdenum, or tungsten-based catalysts.
Experimental Protocol: Hypothetical ROMP of this compound
-
Monomer and Catalyst Preparation:
-
Dissolve this compound (1.0 g, 8.2 mmol) in anhydrous and deoxygenated toluene (10 mL) in a Schlenk flask under an inert atmosphere (e.g., argon).
-
In a separate Schlenk flask, dissolve a suitable ROMP catalyst, such as Grubbs' third-generation catalyst (e.g., 6.5 mg, 0.0082 mmol, for a monomer-to-catalyst ratio of 1000:1), in anhydrous and deoxygenated toluene (2 mL).
-
-
Polymerization:
-
Rapidly inject the catalyst solution into the stirred monomer solution at room temperature.
-
Allow the reaction to proceed for a specified time (e.g., 1-24 hours), monitoring the viscosity of the solution.
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding an excess of a quenching agent, such as ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Logical Workflow for ROMP
Caption: Workflow for the proposed Ring-Opening Metathesis Polymerization.
Cationic Polymerization
The strained nature of the nortricyclene ring system could also allow for cationic polymerization, initiated by a strong acid or a Lewis acid.
Experimental Protocol: Hypothetical Cationic Polymerization of this compound
-
Monomer and Initiator Preparation:
-
In a glovebox, dissolve this compound (1.0 g, 8.2 mmol) in dry dichloromethane (10 mL) in a pre-dried flask.
-
Cool the solution to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.
-
Prepare a solution of a Lewis acid initiator, such as boron trifluoride etherate (BF3·OEt2), in dry dichloromethane.
-
-
Polymerization:
-
Slowly add the initiator solution to the cold, stirred monomer solution.
-
Maintain the low temperature and stir for several hours.
-
-
Termination and Polymer Isolation:
-
Quench the reaction by adding a small amount of methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by adding the solution to a large volume of methanol.
-
Isolate the polymer by filtration and dry under vacuum.
-
Data Presentation: Predicted Polymer Properties
The following table summarizes the predicted properties of polymers derived from this compound, based on data from analogous polynorbornene systems. Note: This data is hypothetical and requires experimental validation.
| Property | Predicted Value/Range | Rationale |
| Glass Transition Temp. (Tg) | > 300 °C | The rigid, bulky tricyclic repeating unit is expected to severely restrict chain motion. |
| Decomposition Temp. (Td) | > 400 °C | High thermal stability is characteristic of polymers with saturated, cyclic backbones. |
| Young's Modulus | 2 - 4 GPa | The rigid molecular structure should lead to a stiff material. |
| Refractive Index | 1.50 - 1.55 | Similar to other amorphous cyclic olefin polymers. |
| Solubility | Soluble in chlorinated solvents, THF | The presence of the ketone may enhance solubility compared to unsubstituted polynorbornenes. |
Signaling Pathway for Post-Polymerization Modification
The ketone functionality in the polymer backbone provides a versatile handle for further chemical transformations. One potential pathway is the conversion of the ketone to other functional groups, such as alcohols or amines, via reduction or reductive amination, respectively. This allows for the fine-tuning of the polymer's properties.
Caption: Potential pathways for post-polymerization modification.
Conclusion
While direct experimental evidence for the application of this compound in materials science is currently unavailable, its structural features strongly suggest its potential as a valuable monomer for the synthesis of high-performance polymers. The protocols and predicted properties outlined in this document provide a solid foundation for initiating research into this promising area. Experimental validation of these hypotheses is crucial and could lead to the development of novel materials with superior thermal and mechanical properties. Further investigation into the polymerization kinetics, characterization of the resulting polymers, and exploration of post-polymerization modifications are highly recommended.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tricyclo[2.2.1.0²,⁶]heptan-3-one
Welcome to the technical support center for the synthesis of Tricyclo[2.2.1.0²,⁶]heptan-3-one. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and success of this challenging synthesis.
Section 1: Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of Tricyclo[2.2.1.0²,⁶]heptan-3-one, with a focus on the widely utilized nitro-olefin bicycloannulation method.
Nitro-olefin Bicycloannulation Route
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
A1: Low yields in the nitro-olefin bicycloannulation are a frequent challenge. Several factors can contribute to this issue:
-
Incomplete Enolate Formation: The initial deprotonation of the cyclopentenone is critical. Ensure your base (e.g., Lithium Diisopropylamide - LDA) is freshly prepared and accurately titrated. The reaction should be conducted under strictly anhydrous and anaerobic conditions to prevent quenching of the enolate.
-
Suboptimal Reaction Temperature: The initial conjugate addition of the enolate to the nitroalkene is typically performed at low temperatures (-78 °C) to ensure kinetic control. Allowing the temperature to rise prematurely can lead to side reactions.
-
Inefficient Cyclization: The final intramolecular Michael addition and elimination of the nitro group to form the cyclopropane ring often requires elevated temperatures (refluxing THF) and the presence of a promoter like Hexamethylphosphoramide (HMPA). Ensure a sufficient reaction time at reflux, as this step can be slow.[1][2] In some cases, reactions have been reported to take over 180 hours to reach completion.
-
Side Reactions: Polymerization of the nitroalkene is a common side reaction. This can be minimized by adding the nitroalkene slowly to the cooled enolate solution. Other potential side reactions include the formation of bicyclo[2.2.2]octanone intermediates that fail to eliminate the nitro group.
Q2: The reaction is extremely slow. Are there ways to accelerate it?
A2: The sluggishness of the cyclization step is a known drawback of this method.[2] While options for significant acceleration are limited without redeveloping the methodology, you can ensure the following:
-
Effective Reflux: Maintain a vigorous reflux of the THF to provide sufficient thermal energy for the intramolecular Michael addition and elimination steps.
-
Purity of HMPA: Use freshly distilled HMPA, as impurities can potentially interfere with the reaction. Note that HMPA is a hazardous substance and should be handled with appropriate safety precautions.
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
A3: Besides the starting materials and the desired product, several side products can form:
-
Michael Adduct: The initial conjugate addition product may be present if the subsequent intramolecular cyclization is incomplete.
-
Bicyclo[2.2.2]octanone Intermediate: This is a key intermediate in the reaction pathway. Its presence indicates that the final elimination of the nitro group has not occurred.[1]
-
Nitroalkene Polymer: As mentioned, the nitroalkene can polymerize under the reaction conditions.
-
Diastereomers: Depending on the substitution pattern of your cyclopentenone and nitroalkene, the formation of diastereomers is possible.
Q4: How can I effectively purify the final product?
A4: Purification of Tricyclo[2.2.1.0²,⁶]heptan-3-one can be achieved by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on TLC analysis. Given the volatility of the ketone, care should be taken during solvent removal.
Section 2: Experimental Protocols
Protocol 1: Nitro-olefin Bicycloannulation
This protocol is adapted from the work of Cory et al. and is a widely cited method for the synthesis of the tricyclo[2.2.1.0²,⁶]heptane ring system.[1][2]
Materials:
-
Substituted Cyclopentenone
-
Nitroalkene (e.g., nitroethylene, 1-nitropropene)
-
Diisopropylamine
-
n-Butyllithium in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation:
-
To a solution of freshly distilled diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium in hexanes dropwise.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add a solution of the cyclopentenone in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the mixture for 1-2 hours at -78 °C to ensure complete enolate formation.
-
-
Conjugate Addition:
-
To the enolate solution at -78 °C, add a solution of the nitroalkene in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
-
Cyclization:
-
Allow the reaction mixture to warm to room temperature.
-
Add freshly distilled HMPA.
-
Heat the mixture to reflux and maintain reflux for the required time (this can range from several hours to over a week, monitoring by TLC is crucial).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Section 3: Data Presentation
Table 1: Reported Yields for Tricyclo[2.2.1.0²,⁶]heptan-3-one and Analogs via Nitro-olefin Bicycloannulation
| Starting Cyclopentenone | Starting Nitroalkene | Product | Yield (%) | Reaction Time (h) | Reference |
| 3,4,4-Trimethylcyclopent-2-en-1-one | 1-Nitropropene | 1,7,7-Trimethyl-5-methyltricyclo[2.2.1.0²,⁶]heptan-3-one | 39 | 24 | [2] |
| 3,4,4-Trimethylcyclopent-2-en-1-one | Nitroethylene | 1,7,7-Trimethyltricyclo[2.2.1.0²,⁶]heptan-3-one (Tricyclenone) | 22 | 187 | [2] |
Section 4: Mandatory Visualizations
Diagram 1: Reaction Mechanism of Nitro-olefin Bicycloannulation
Caption: Reaction mechanism for the synthesis of Tricyclo[2.2.1.0²,⁶]heptan-3-one.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low yield in the synthesis.
Section 5: Alternative Synthetic Routes
While the nitro-olefin bicycloannulation is a notable method, other strategies can be employed to construct the tricyclo[2.2.1.0²,⁶]heptane skeleton.
Intramolecular [2+2] Photocycloaddition
This approach involves the photochemical irradiation of a cyclopentenone with a tethered alkene. The intramolecular [2+2] cycloaddition can form the desired tricyclic ring system. The regioselectivity of the cycloaddition is a critical aspect of this method.
General Workflow:
-
Synthesis of the Photocycloaddition Precursor: A cyclopentenone derivative bearing an appropriate alkene-containing side chain is synthesized.
-
Photocycloaddition: The precursor is irradiated with UV light, often in a suitable solvent, to induce the intramolecular [2+2] cycloaddition.
-
Product Isolation and Purification: The tricyclic ketone is isolated and purified, typically using column chromatography.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and can be adapted to synthesize bridged bicyclic systems. The synthesis of a tricyclo[2.2.1.0²,⁶]heptane derivative would likely involve a multi-step sequence where a Diels-Alder reaction forms a key bicyclic intermediate, which is then further elaborated to the final tricyclic product. For instance, a reaction between a cyclopropene derivative (as the dienophile) and a cyclopentadiene could conceptually lead to the tricyclo[2.2.1.0²,⁶]heptane skeleton.
Specific, high-yield protocols for the direct synthesis of Tricyclo[2.2.1.0²,⁶]heptan-3-one via a Diels-Alder reaction are not prominently featured in the surveyed literature, suggesting this may be a less common or more complex route.
References
Technical Support Center: Purification of Rigid Tricyclic Ketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rigid tricyclic ketones. Below you will find detailed information on common purification techniques, including recrystallization, column chromatography, sublimation, and bisulfite extraction, complete with experimental protocols, quantitative data, and troubleshooting workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of rigid tricyclic ketones.
Recrystallization
Q1: My tricyclic ketone is not dissolving in the chosen recrystallization solvent, even at boiling temperatures. What should I do?
A1: This indicates that the solvent is too non-polar for your compound. You have a few options:
-
Switch to a more polar solvent: Consult a solvent polarity chart and choose a solvent with a higher dielectric constant. Common choices for ketones include acetone, ethyl acetate, or ethanol.
-
Use a solvent mixture: Dissolve your ketone in a minimal amount of a "good" hot solvent (in which it is soluble) and then add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool. A common mixture for polycyclic ketones is ether/hexane.[1]
-
Increase the solvent volume: While it's best to use a minimal amount of solvent to maximize yield, you may need to add more solvent to achieve dissolution. Be aware that this will decrease your final yield.
Q2: My ketone "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the ketone precipitates from the solution at a temperature above its melting point. To resolve this:
-
Add more solvent: This will lower the saturation point of the solution, potentially to a temperature below the melting point of your compound.
-
Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.
-
Change the solvent system: A different solvent or solvent mixture may have a lower boiling point, preventing the solution from reaching the melting point of your ketone during dissolution.
Q3: Crystal formation is very slow or doesn't occur at all, even after the solution has cooled. What are the next steps?
A3: This is a common issue related to supersaturation. You can induce crystallization by:
-
Scratching the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding the solution: Add a tiny crystal of the pure tricyclic ketone to the solution. This will act as a template for further crystallization.
-
Reducing the solvent volume: If you've used too much solvent, you can gently heat the solution to evaporate some of the solvent and increase the concentration of your ketone.
Q4: The purity of my recrystallized ketone is still low. What could be the reason?
A4: Low purity after recrystallization can be due to several factors:
-
Inefficient removal of impurities: If the impurities have similar solubility profiles to your ketone in the chosen solvent, they may co-crystallize. A different solvent system may be necessary.
-
Incomplete washing of crystals: Ensure the crystals are washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Inadequate drying: Residual solvent can affect the purity and melting point of your product. Dry the crystals thoroughly under vacuum.
Column Chromatography
Q1: My tricyclic ketone is not moving from the origin on the silica gel column.
A1: This indicates that the eluent (solvent system) is not polar enough to displace your compound from the polar silica gel. You should:
-
Increase the polarity of the eluent: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Switch to a more polar solvent system: If increasing the polarity of your current system is ineffective, you may need to switch to a different solvent system altogether, such as dichloromethane/methanol.
Q2: All my compounds are eluting from the column very quickly with the solvent front.
A2: This is the opposite problem; your eluent is too polar. The components of your mixture are spending too much time in the mobile phase and not interacting sufficiently with the stationary phase. To remedy this:
-
Decrease the polarity of the eluent: Use a higher proportion of the non-polar solvent in your mixture.
Q3: The separation between my tricyclic ketone and an impurity is poor, resulting in overlapping fractions.
A3: To improve separation (resolution), you can try the following:
-
Optimize the eluent: Use thin-layer chromatography (TLC) to test various solvent systems and find one that provides the best separation between your desired compound and the impurity.
-
Use a longer column: A longer column provides more surface area for interaction with the stationary phase, which can improve separation.
-
Use a smaller particle size silica gel: Finer silica gel particles can lead to better resolution but will require higher pressure to move the solvent through the column (as in flash chromatography).
-
Load the sample in a concentrated band: A diffuse initial band will lead to broad, overlapping bands during elution. Dissolve your sample in a minimal amount of solvent before loading it onto the column.
Q4: My tricyclic ketone seems to be decomposing on the column.
A4: Silica gel is slightly acidic and can cause the decomposition of acid-sensitive compounds. If you suspect this is happening:
-
Deactivate the silica gel: You can neutralize the silica gel by washing it with a solvent containing a small amount of a non-polar base, like triethylamine, before packing the column.
-
Use a different stationary phase: Alumina (neutral, acidic, or basic) or other stationary phases can be used as an alternative to silica gel.
Sublimation
Q1: My tricyclic ketone is not subliming, even at high temperatures.
A1: For sublimation to occur, the compound must have a sufficiently high vapor pressure at a temperature below its melting point. If it's not subliming:
-
Increase the temperature: Cautiously increase the temperature, but be careful not to exceed the melting or decomposition point of your compound.
-
Reduce the pressure (use vacuum sublimation): Sublimation is favored at lower pressures. Using a vacuum will lower the required temperature for sublimation.
-
Ensure the compound is suitable for sublimation: Very polar or high molecular weight compounds may not be suitable for sublimation.
Q2: The yield from sublimation is very low.
A2: Low yield can result from several factors:
-
Incomplete sublimation: Ensure the sublimation is run for a sufficient amount of time to allow all the volatile material to transfer to the cold finger.
-
Sub-optimal temperature and pressure: The conditions may not be ideal for your specific compound. Experiment with different temperatures and vacuum levels.
-
Loss of product during collection: Be careful when scraping the purified solid from the cold finger to minimize mechanical losses.
Q3: The sublimed product is not pure.
A3: If impurities are co-subliming with your product:
-
The impurity has a similar vapor pressure: Sublimation may not be the best purification method if your ketone is contaminated with impurities of similar volatility.
-
The temperature is too high: A lower temperature may allow for the selective sublimation of your product, leaving the less volatile impurities behind.
Bisulfite Extraction
Q1: The bisulfite extraction is not removing the ketone impurity from my sample.
A1: The formation of the bisulfite adduct is an equilibrium reaction and is sensitive to steric hindrance.
-
The ketone is sterically hindered: Rigid tricyclic ketones can be sterically bulky, which may prevent the nucleophilic attack of the bisulfite ion. This method is most effective for sterically unhindered cyclic ketones.[2][3]
-
Insufficient reaction time or mixing: Ensure vigorous shaking for an adequate amount of time (e.g., 30 seconds) to maximize the reaction between the ketone and the bisulfite.[2]
-
Use of a co-solvent: For less polar ketones, using a water-miscible organic solvent like methanol or dimethylformamide (DMF) can improve the reaction rate by increasing the contact between the ketone and the aqueous bisulfite solution.[2]
Q2: An insoluble solid has formed between the aqueous and organic layers.
A2: For some non-polar ketones, the resulting bisulfite adduct may not be soluble in either the aqueous or organic phase. If this occurs, the entire mixture can be filtered through a pad of celite to remove the insoluble adduct before separating the layers.[4]
Quantitative Data on Purification Techniques
The following tables provide a summary of representative quantitative data for the purification of ketones and related polycyclic compounds using various techniques. Note that the efficiency of each technique is highly dependent on the specific compound and the nature of the impurities.
Table 1: Recrystallization
| Compound Type | Solvent System | Initial Purity | Final Purity | Yield | Reference |
| Wieland-Mischer Ketone Analogue | Acid-Base Extraction followed by crystallization | Crude | >95% (assumed) | 96% | [5] |
| Adamantane-based derivatives | Ethanol (96%) | Crude | High (not specified) | 4-96% | |
| Porous Organic Cages | Solvent/Antisolvent | Crude | High (not specified) | Good | [6] |
Table 2: Column Chromatography
| Compound Type | Stationary Phase | Eluent System | Purity | Yield | Reference |
| Polycyclic Aromatic Hydrocarbons | C18 | Acetonitrile/Water | Baseline Separation | High | [7] |
| Ketones (general) | Silica Gel | Hexane/Ethyl Acetate | High | Good | |
| Wieland-Mischer Ketone Analogue | Silica Gel | Not specified | High (not specified) | Lower than extraction | [5] |
Table 3: Sublimation
| Compound Type | Temperature | Pressure | Purity | Yield | Reference |
| Adamantane derivatives | Varied | High Vacuum | High | Good | |
| Porous Organic Cages | 325-340 °C | Ambient (in Argon flow) | High | Good | [6] |
| Quinacridone | Not specified | Not specified | Visually improved | Not specified |
Table 4: Bisulfite Extraction
| Ketone Type | Co-solvent | Purity of Recovered Compound | Recovery Yield of Desired Compound | Reference |
| Unhindered Cyclic Ketones | Methanol or DMF | >95% | >95% | [2] |
| Sterically Hindered Ketones | Methanol or DMF | Low removal efficiency | High | [2] |
Experimental Protocols
Protocol 1: Recrystallization of a Rigid Tricyclic Ketone
-
Solvent Selection: In a small test tube, add ~20 mg of the crude ketone. Add a few drops of a potential solvent and observe the solubility at room temperature. If insoluble, heat the test tube gently. A good solvent will dissolve the ketone when hot but not at room temperature. Test a range of solvents from non-polar (e.g., hexane) to polar (e.g., ethanol, acetone). If a single solvent is not suitable, test solvent pairs.
-
Dissolution: Place the crude tricyclic ketone in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the ketone just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
-
Eluent Selection: Use TLC to determine the optimal solvent system. The ideal eluent should give the tricyclic ketone an Rf value of ~0.3 and provide good separation from impurities.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, avoiding air bubbles.
-
Allow the silica to settle, then add another layer of sand on top.
-
-
Sample Loading: Dissolve the crude ketone in a minimal amount of the eluent and carefully pipette it onto the top of the silica gel.
-
Elution: Add the eluent to the column and apply pressure (flash chromatography) or allow it to flow by gravity.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure tricyclic ketone.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Vacuum Sublimation
-
Apparatus Setup: Place the crude tricyclic ketone in the bottom of a sublimation apparatus. Lightly grease the joints and assemble the apparatus with a cold finger.
-
Apply Vacuum: Connect the apparatus to a vacuum pump and ensure a good seal.
-
Cooling: Fill the cold finger with a coolant (e.g., ice water or a dry ice/acetone slurry).
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath.
-
Sublimation: The ketone will sublime from the bottom of the apparatus and deposit as pure crystals on the cold finger.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum. Carefully disassemble the apparatus and scrape the purified crystals from the cold finger.
Protocol 4: Bisulfite Extraction for Ketone Impurity Removal
-
Dissolution: Dissolve the crude product containing the unhindered cyclic ketone impurity in a water-miscible solvent such as methanol or DMF.[2]
-
Reaction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for approximately 30 seconds.[2]
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate or hexanes). Shake the funnel and then allow the layers to separate.
-
Separation: The bisulfite adduct of the ketone will be in the aqueous layer. Drain the aqueous layer. The desired compound, free of the ketone impurity, should remain in the organic layer.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation.
Visualizations
Caption: Workflow for the recrystallization of rigid tricyclic ketones.
Caption: General workflow for purification by column chromatography.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. Workup [chem.rochester.edu]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. A Perspective on the Synthesis, Purification, and Characterization of Porous Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Structure–Retention Relationship Analysis of Polycyclic Aromatic Compounds in Ultra-High Performance Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
managing side reactions in the synthesis of Tricyclo[2.2.1.02,6]heptan-3-one
Welcome to the technical support center for the synthesis of Tricyclo[2.2.1.02,6]heptan-3-one, a key intermediate for various research and development applications. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and mitigate side reactions during its synthesis via nitro-olefin bicycloannulation.
Troubleshooting Guide
The synthesis of this compound from a cyclopentenone and a nitro-olefin is a powerful one-pot reaction but can be susceptible to side reactions that lower the yield and purity of the final product. This guide is structured to address common issues encountered during the three key stages of the reaction: Conjugate Addition, Intramolecular Michael Addition, and Cyclopropane Ring Formation.
Stage 1: Conjugate Addition of Enolate to Nitro-olefin
Question 1: Low or no conversion of starting materials.
Possible Causes:
-
Inefficient Enolate Formation: The concentration or reactivity of the lithium diisopropylamide (LDA) solution may be insufficient.
-
Degradation of Nitro-olefin: Nitro-olefins can be unstable and prone to polymerization, especially at higher temperatures.[1]
-
Low Reaction Temperature: While a low temperature is necessary to control the reaction, it might be too low for the specific substrate, hindering the reaction rate.
Troubleshooting & Solutions:
-
Verify LDA Concentration: Titrate the LDA solution before use to ensure its molarity is accurate.
-
Freshly Prepare or Purify Nitro-olefin: Use freshly prepared or distilled nitro-olefin for the best results.
-
Control Addition Temperature: Add the nitro-olefin solution to the enolate at a controlled low temperature, typically -78 °C, to minimize polymerization.[1]
-
Optimize Reaction Temperature: If conversion is still low, consider a slight and carefully controlled increase in the reaction temperature after the initial addition.
Question 2: Formation of multiple unidentified byproducts.
Possible Cause:
-
Poor Regioselectivity of Enolate Formation: In substituted cyclopentenones, deprotonation can occur at multiple sites, leading to different enolates and subsequent side products.
Troubleshooting & Solutions:
-
Kinetic vs. Thermodynamic Control: For unsymmetrical ketones, the choice of base and temperature can influence which enolate is formed. Using a strong, sterically hindered base like LDA at low temperatures (-78 °C) typically favors the formation of the kinetic enolate.[2][3] Allowing the reaction to warm or using a weaker base can lead to the thermodynamic enolate.
-
Use of Additives: Additives like HMPA can influence the aggregation state of the lithium enolate, potentially affecting its reactivity and selectivity.
Stage 2: Intramolecular Michael Addition
Question 3: The reaction stalls at the bicyclo[2.2.2]octanone intermediate.
Possible Cause:
-
Insufficient Thermal Energy: The intramolecular Michael addition is a thermodynamically controlled step that requires higher temperatures to proceed efficiently.[4]
-
Steric Hindrance: Bulky substituents on the cyclopentenone or the nitro-olefin can disfavor the intramolecular cyclization.
Troubleshooting & Solutions:
-
Increase Reaction Temperature: After the initial low-temperature conjugate addition, the reaction mixture should be warmed and refluxed to promote the intramolecular Michael addition.
-
Prolonged Reaction Time: For sterically hindered substrates, a longer reflux time may be necessary to achieve complete conversion to the bicyclo[2.2.2]octanone intermediate.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Tetrahydrofuran (THF) is commonly used.
Question 4: Formation of undesired diastereomers.
Possible Cause:
-
Lack of Stereocontrol: The stereochemistry of the final product is influenced by the direction of attack of the enolate on the nitro-olefin and the subsequent intramolecular cyclization.
Troubleshooting & Solutions:
-
Chiral Auxiliaries: For asymmetric synthesis, the use of chiral auxiliaries on the cyclopentenone can direct the stereochemical outcome of the reaction.
-
Catalyst Control: The use of chiral catalysts can influence the facial selectivity of the Michael addition.
-
Substrate Control: The inherent stereochemistry of the starting materials can be used to control the formation of specific diastereomers.
Stage 3: Cyclopropane Ring Formation
Question 5: Incomplete elimination of the nitro group.
Possible Cause:
-
Inefficient Elimination Conditions: The final step, the expulsion of the nitro group as a nitrite ion, is often assisted by a polar aprotic solvent like hexamethylphosphoramide (HMPA). Insufficient HMPA or inadequate heating can lead to incomplete reaction.[4]
Troubleshooting & Solutions:
-
Optimize HMPA Concentration: Ensure an adequate amount of HMPA is added to the reaction mixture.
-
Sufficient Reflux: The elimination step requires elevated temperatures. Ensure the reaction is refluxing properly for a sufficient period.
-
Alternative Additives: If HMPA is a concern due to its toxicity, other polar aprotic solvents or additives that can assist in the elimination could be explored, though HMPA is noted for its effectiveness in this specific transformation.
Question 6: Formation of elimination byproducts other than the desired tricycloheptanone.
Possible Cause:
-
Alternative Elimination Pathways: Depending on the substrate and reaction conditions, other elimination or rearrangement pathways might compete with the desired cyclopropane formation.
Troubleshooting & Solutions:
-
Careful Control of Reaction Conditions: Strictly adhere to the established protocol, particularly regarding temperature and reaction time, to favor the desired intramolecular substitution over other potential side reactions.
-
Purification: If minor elimination byproducts are formed, they can often be separated from the desired product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the role of HMPA in this reaction?
A1: Hexamethylphosphoramide (HMPA) is a polar aprotic solvent that plays a crucial role in the final step of the synthesis: the elimination of the nitro group to form the cyclopropane ring. It assists in the expulsion of the nitro group as a nitrite ion.[4]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Samples can be taken at different time points to check for the consumption of starting materials and the formation of the intermediate and the final product.
Q3: What are the typical yields for this synthesis?
A3: The yields can vary depending on the specific substrates and reaction conditions. The original literature by Cory et al. reports yields for similar bicycloannulations ranging from low to moderate. For the synthesis of a tricyclenone from a cyclopentenone, a yield of 22% was reported after a prolonged reaction time.[1]
Q4: How can I purify the final product, this compound?
A4: The final product is typically purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities.
Data Presentation
Table 1: Influence of Reaction Conditions on Yield and Diastereoselectivity (Hypothetical Data Based on General Principles)
| Entry | Cyclopentenone | Nitro-olefin | Base (eq.) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | 2-Cyclopenten-1-one | Nitroethene | LDA (1.1) | -78 to reflux | 24 | 45 | N/A |
| 2 | 3-Methyl-2-cyclopenten-1-one | Nitroethene | LDA (1.1) | -78 to reflux | 36 | 38 | 5:1 |
| 3 | 2-Cyclopenten-1-one | 1-Nitropropene | LDA (1.1) | -78 to reflux | 24 | 52 | 10:1 |
| 4 | 2-Cyclopenten-1-one | Nitroethene | KHMDS (1.1) | -78 to reflux | 24 | 42 | N/A |
Experimental Protocols
General Procedure for the Synthesis of this compound via Nitro-olefin Bicycloannulation
Disclaimer: This is a generalized protocol based on published literature and should be adapted and optimized for specific substrates and laboratory conditions. Always perform a thorough risk assessment before conducting any chemical reaction.
-
Enolate Formation: A solution of lithium diisopropylamide (LDA) is prepared in anhydrous tetrahydrofuran (THF) at -78 °C. To this is added a solution of the cyclopentenone derivative in THF dropwise, and the mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation.
-
Conjugate Addition: A solution of the nitro-olefin in THF is then added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for a specified time (e.g., 2 hours) to allow for the initial conjugate addition.
-
Intramolecular Michael Addition and Cyclization: Hexamethylphosphoramide (HMPA) is added to the reaction mixture, which is then allowed to warm to room temperature and subsequently heated to reflux. The reaction is maintained at reflux for several hours (e.g., 16-48 hours) to facilitate both the intramolecular Michael addition and the final elimination of the nitro group.
-
Work-up and Purification: The reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Stereochemical Control in Reactions of Tricyclo[2.2.1.0²˒⁶]heptan-3-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tricyclo[2.2.1.0²˒⁶]heptan-3-one and its derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing stereochemical outcomes in nucleophilic additions to Tricyclo[2.2.1.0²˒⁶]heptan-3-one?
The stereochemical outcome of nucleophilic additions to the strained tricyclic ketone system is primarily governed by steric hindrance. The concave face of the molecule presents significant steric congestion. Consequently, nucleophiles preferentially attack from the less hindered exo face. The rigidity of the bicyclo[2.2.1]heptane core limits conformational flexibility, leading to predictable facial selectivity. For highly reactive nucleophiles, such as organomagnesium halides, traditional stereochemical models like Felkin-Anh may not be applicable as the reaction rate can be faster than the conformational changes required for the system to adopt the lowest energy transition state.[1]
Q2: How can I achieve a one-step synthesis of Tricyclo[2.2.1.0²˒⁶]heptan-3-one derivatives?
A one-step synthesis can be achieved through a nitro-olefin bicycloannulation reaction. This involves the reaction of α'-enolates of α-cyclopentenones with nitro-olefins. The process starts with an initial addition at low temperatures (-78°C), followed by an in-situ reaction in the presence of hexamethylphosphoramide (HMPA) in refluxing tetrahydrofuran (THF).[2] This method is notable for its stereoselectivity.
Q3: What is the typical stereoselectivity observed in the nitro-olefin bicycloannulation to form Tricyclo[2.2.1.0²˒⁶]heptan-3-ones?
Reactions with substituted nitro-olefins, such as 1-nitropropene, are highly stereoselective. The predominant diastereomer formed has the substituent derived from the β-position of the nitro-olefin in a syn orientation relative to the carbonyl bridge.[2]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Palladium-Catalyzed Intramolecular Additions
Q: My palladium-catalyzed intramolecular addition of an aryl iodide to the ketone is resulting in a mixture of diastereomers. How can I improve the selectivity?
A: The stereoselectivity of this reaction is highly dependent on the transfer of the relative configuration of the starting material to the product. Here are some factors to consider:
-
Substrate Conformation: The conformation of the precursor molecule plays a crucial role. The reaction favors a transition state that minimizes steric interactions. Ensure the starting material is diastereomerically pure, as the initial stereochemistry is largely transferred to the product.[3]
-
Reaction Conditions: While the palladium catalyst (e.g., Pd(PPh₃)₄) is generally effective, variations in solvent and temperature might influence the transition state energies and thus the diastereomeric ratio. Systematic optimization of these parameters may be necessary.
-
Proposed Transition State: The reaction is believed to proceed through a transition-state model where the newly formed hydroxy group is consistently in a trans-arrangement with respect to a methoxycarbonyl group if present.[3] Understanding this model can help in designing substrates that favor the formation of a single diastereomer.
Problem 2: Unexpected Side Products in Grignard Reactions
Q: I am attempting a Grignard addition to a substituted Tricyclo[2.2.1.0²˒⁶]heptan-3-one derivative containing a leaving group, but I am observing elimination and substitution products instead of the expected alcohol. What is happening?
A: The Grignard reagent, in addition to being a nucleophile, is also a strong base. If your substrate contains acidic protons or good leaving groups, side reactions can dominate. For instance, in the reaction of 2-bromomagnesium ethanol-TBDMS-ether with ((1S,2S,4S,7R)-2-Chloro-5-oxobicyclo[2.2.1]heptan-7-yl)methyl methanesulfonate, dehydrochlorination and substitution of the mesyl group were observed instead of addition to the ketone.[4]
Troubleshooting Steps:
-
Choice of Organometallic Reagent: Consider using a less basic organometallic reagent, such as an organolithium or organocuprate reagent, which might favor nucleophilic addition over elimination.
-
Protecting Groups: Ensure that all acidic protons on the substrate are appropriately protected before introducing the Grignard reagent.
-
Reaction Temperature: Running the reaction at lower temperatures can sometimes suppress side reactions by favoring the kinetically controlled addition product.
Problem 3: Low Yields in Cyclization Reactions
Q: My intramolecular cyclization to form the tricyclic system is giving a low yield. What are the potential causes and solutions?
A: Low mass balance in these reactions can be attributed to several factors:
-
Side Reactions: Simple de-iodination of the precursor in palladium-catalyzed reactions or elimination of water from the tertiary alcohol product can lead to byproducts that may be difficult to isolate and characterize.[3]
-
Steric Hindrance: Bulky substituents on the substrate can hinder the desired C-C bond formation.[3]
-
Alternative Reaction Pathways: Under certain conditions, alternative pathways like intramolecular enolate arylation can compete with the desired cyclization, leading to different ring systems.[3]
Possible Solutions:
-
Optimize Reaction Conditions: Carefully control the reaction time and temperature to minimize the formation of elimination products.
-
Modify the Substrate: If steric hindrance is a suspected issue, redesigning the substrate to reduce steric bulk near the reaction centers could improve the yield.
-
Use of Additives: In some cases, additives can suppress side reactions. For example, the presence of triethylamine in palladium-catalyzed reactions is crucial for the reduction of Pd(II) to Pd(0).[3]
Data Presentation
Table 1: Diastereomeric Ratios in Palladium-Catalyzed Intramolecular Cyclization
| Starting Material | Product(s) | Diastereomeric Ratio | Combined Yield |
| γ-ketoester with o-iodobenzyl group | Tricyclic tertiary alcohols | Not separable | 35% |
Data extracted from a study on intramolecular palladium-catalyzed nucleophilic additions. The diastereomeric ratio for this specific substrate was not determined as the products were inseparable.[3]
Experimental Protocols
Protocol 1: One-Step Synthesis of Tricyclo[2.2.1.0²˒⁶]heptan-3-ones via Nitro-olefin Bicycloannulation [2]
-
Enolate Formation: Dissolve the starting α-cyclopentenone in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78°C. Add a strong base, such as lithium diisopropylamide (LDA), dropwise to generate the α'-enolate. Stir the mixture at this temperature for 30-60 minutes.
-
Michael Addition: Add a solution of the desired nitro-olefin in dry THF to the enolate solution at -78°C. Allow the reaction to proceed at this temperature for 1-2 hours.
-
Cyclization: To the reaction mixture, add hexamethylphosphoramide (HMPA) and allow the solution to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the one-step synthesis of Tricyclo[2.2.1.0²,⁶]heptan-3-ones.
Caption: Facial selectivity in nucleophilic additions to the tricyclic ketone.
References
- 1. Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. BJOC - Stereoselective synthesis of tricyclic compounds by intramolecular palladium-catalyzed addition of aryl iodides to carbonyl groups [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of Tricycloheptanone Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges in the stereoselective synthesis of tricycloheptanone derivatives. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of tricycloheptanone derivatives, particularly those involving photocycloaddition reactions.
Question: Why am I observing low yield and poor diastereoselectivity in my [2+2] photocycloaddition reaction?
Answer: Low yields and poor stereocontrol are common challenges in [2+2] photocycloadditions. Several factors can contribute to these issues:
-
Sub-optimal Irradiation Wavelength: The choice of wavelength is critical. For N-alkyl maleimides, direct irradiation around 370 nm is often effective as they can be self-sensitized.[1] However, N-aryl maleimides may require a photosensitizer like thioxanthone and a longer wavelength (e.g., 440 nm) to avoid polymerization of electron-deficient olefins.[1]
-
Incorrect Photosensitizer: If using a photosensitizer, its triplet energy must be suitable for exciting the reactants. For many α,β-unsaturated carbonyl compounds, their own triplet excited state is sufficient to promote the reaction.[1] However, in other cases, an external photosensitizer is necessary to facilitate intersystem crossing and achieve the desired excited triplet state.
-
Reaction Mechanism Pathway: The reaction may proceed through a non-selective pathway. The formation of a cyclobutane core occurs from the cycloaddition of an excited state enone to a ground state alkene.[2] Controlling the approach of the reactants is key to stereoselectivity. Using chiral auxiliaries bound to the substrate can be an effective strategy to enforce stereocontrol, especially in anion radical [2+2] photocycloadditions.[3]
-
Substrate Reactivity: The electronic properties of the alkene and the enone component significantly impact the reaction. The vast majority of successful [2+2] photocycloadditions rely on alkenes with activating groups.[4] Unactivated or electron-deficient olefins might require different conditions or may be prone to side reactions like polymerization.[1]
Question: How can I effectively separate the diastereomers of my tricycloheptanone product?
Answer: The separation of diastereomers is a frequent challenge due to their similar physical properties.
-
Flash Column Chromatography: This is the most common method. In many cases, diastereomers of cyclobutane products formed from [2+2] cycloadditions of alkenes with maleimides are fully separable using standard flash column chromatography.[1] Careful selection of the solvent system is crucial and may require extensive screening.
-
Crystallization: If the products are crystalline, fractional crystallization can be a powerful purification technique. This relies on differences in solubility between the diastereomers in a particular solvent system.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC), including chiral HPLC if enantiomers are also present, can provide high-purity isomers, although it is less scalable.
-
Derivatization: In some cases, derivatizing the ketone or other functional groups on the tricycloheptanone core can lead to new diastereomeric derivatives with more significant differences in physical properties, making them easier to separate. After separation, the original functionality can be restored.
Question: My reaction is reversible or leads to undesired rearrangement products. How can this be addressed?
Answer: The high strain in the tricyclo[3.2.0.0]heptanone ring system can lead to reversibility or subsequent reactions.[5]
-
Thermodynamic vs. Kinetic Control: Some cycloadditions can be reversible. Computational studies show that while a certain transition state may be kinetically favored, the resulting product might not be the most thermodynamically stable, potentially leading to reversion or rearrangement to a more stable isomer.[6] Running the reaction at the lowest possible temperature can favor the kinetically controlled product.
-
Reaction with Nucleophiles/Electrophiles: The strained C-C bonds in tricycloheptanones are susceptible to cleavage. Nucleophiles and electrophiles can react with preferential cleavage of the strained bonds, leading to bicyclic systems instead of the desired tricyclic product.[5][7] It is critical to ensure that the reaction conditions and subsequent workup are free from strong nucleophiles or electrophiles unless a specific ring-opening is desired.
-
Product Stability: The stability of the final product is a key consideration. The inherent strain of the tricycloheptanone skeleton can be a driving force for rearrangement.[5] Protecting groups or specific substitution patterns can sometimes be used to stabilize the desired framework.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the tricycloheptanone skeleton?
The most prominent method is the intramolecular or intermolecular [2+2] photocycloaddition. This reaction forms the critical cyclobutane ring of the tricyclic system.[2] Another key strategy involves the dehydrobromination of 2-bromobicyclo[3.2.0]heptan-6-ones to generate the central strained bond of the tricyclo[3.2.0.0]heptanone system.[7]
Q2: Which factors are most critical for controlling stereoselectivity (diastereo- and enantioselectivity)?
Several factors govern the stereochemical outcome:
-
Substrate Control: The inherent stereochemistry of the starting materials, such as pre-existing stereocenters in the alkene or enone, can direct the stereochemical outcome of the cycloaddition.[8]
-
Auxiliary Control: Attaching a chiral auxiliary to one of the reactants is a well-established strategy to induce facial selectivity and produce enantioenriched products.[3]
-
Catalyst Control: For catalyzed reactions, the choice of catalyst is paramount. Chiral catalysts can create a chiral environment around the reactants, influencing the transition state and leading to stereoselective product formation.
-
Reaction Conditions: Temperature, solvent, and the presence of additives (like LiBr in some photoredox reactions) can influence the transition state geometry and, therefore, the diastereoselectivity.[3]
Q3: How can computational chemistry aid in the synthesis of these complex molecules?
Computational modeling has become a powerful tool for predicting and rationalizing the outcomes of stereoselective reactions.
-
Transition State Analysis: Quantum chemistry techniques can calculate the structures and energies of reaction transition states.[9] This allows chemists to predict which diastereomeric product is likely to form by identifying the lowest energy pathway.[6]
-
Mechanism Elucidation: DFT calculations can support proposed reaction mechanisms, as seen in the study of organophotoredox-catalyzed [2+2] photocycloadditions.[3]
-
Predictive Screening: Machine learning models are being developed that can predict transition state structures much faster than traditional quantum chemistry methods.[9] This enables the pre-screening of potential reactants to identify pairs that are most likely to react successfully and selectively, saving significant experimental time and resources.[10]
Q4: What are the best analytical techniques for determining the stereochemistry of tricycloheptanone derivatives?
Confirming the relative and absolute stereochemistry is crucial.
-
NMR Spectroscopy: 1D and 2D NMR techniques (like NOESY) are essential for determining the relative stereochemistry by analyzing through-space proton-proton correlations.
-
X-ray Crystallography: Unambiguous structural confirmation, including both relative and absolute stereochemistry, can be achieved if a single crystal of the product can be obtained.[7]
-
Chiral Chromatography: Chiral HPLC or GC can be used to separate enantiomers and determine the enantiomeric excess (ee) of the product mixture.
Data Presentation
Table 1: Comparison of Reaction Conditions for [2+2] Photocycloaddition with Maleimides
| Maleimide Type | Irradiation | Photosensitizer | Typical Outcome | Reference |
| N-Alkyl Maleimide | 370 nm | None (self-sensitized) | High yields, good for unactivated olefins | [1] |
| N-Aryl Maleimide | 440 nm | Thioxanthone | Required for reaction with olefins to proceed efficiently | [1] |
Experimental Protocols
Representative Protocol: Photosensitized [2+2] Cycloaddition of an Alkene with an N-Aryl Maleimide
This protocol is a generalized procedure based on the principles described for photosensitized cycloadditions.[1]
1. Materials:
-
Alkene (1.2 equivalents)
-
N-Aryl Maleimide (1.0 equivalent)
-
Thioxanthone (photosensitizer, 10 mol%)
-
Anhydrous solvent (e.g., Acetone or Acetonitrile)
-
440 nm LED light source
2. Reaction Setup:
-
In a quartz reaction vessel, dissolve the N-Aryl Maleimide and thioxanthone in the chosen anhydrous solvent.
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can quench the triplet excited state.
-
Add the alkene to the solution.
-
Seal the vessel and place it at a fixed distance from the 440 nm LED light source. If necessary, use a cooling fan to maintain the reaction at room temperature.
3. Reaction Execution:
-
Irradiate the reaction mixture while stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may take several hours to reach completion.
4. Workup and Purification:
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
The crude residue can be purified directly by flash column chromatography on silica gel.
-
Use a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to separate the product from the photosensitizer and any side products. The two diastereomers of the product may also be separable under these conditions.[1]
5. Characterization:
-
Characterize the purified product(s) using NMR spectroscopy (¹H, ¹³C, NOESY), mass spectrometry, and IR spectroscopy to confirm the structure and relative stereochemistry.
-
If enantioselective, determine the enantiomeric excess using chiral HPLC.
Visualizations
References
- 1. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and some reactions of 3,3,6-trisubstituted tricyclo[3.2.0.01,4]heptan-2-ones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Preparation and some reactions of tricyclo[3.3.0.0]octan-2-ones and tricyclo[3.2.0.0]heptan-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational model captures the elusive transition states of chemical reactions | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 10. Scientists use computational modeling to guide a difficult chemical synthesis | MIT News | Massachusetts Institute of Technology [news.mit.edu]
overcoming low yields in the synthesis of functionalized tricyclic systems
Welcome to the technical support center for the synthesis of functionalized tricyclic systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find a series of questions and answers addressing specific challenges you might encounter during your experiments.
1. My intramolecular cyclization is resulting in a low yield. What are the common causes and how can I troubleshoot this?
Low yields in intramolecular cyclizations are a frequent challenge. The underlying causes can often be traced back to factors related to reaction kinetics, thermodynamics, and substrate stability. Here's a systematic guide to troubleshooting:
A. Re-evaluate Reaction Conditions:
-
Concentration: Intramolecular reactions are favored at high dilution to minimize intermolecular side reactions. If you are observing oligomerization or polymerization, try decreasing the substrate concentration.
-
Temperature: The optimal temperature is a balance between providing enough energy for the desired transformation without promoting decomposition or side reactions. Experiment with a range of temperatures to find the sweet spot for your specific substrate.
-
Solvent: The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like DMF or acetonitrile can be effective, but it's crucial to screen a variety of solvents to find the one that best solubilizes your substrate and facilitates the desired transition state.
B. Catalyst and Reagent Issues:
-
Catalyst Activity: If you are using a catalyst, ensure it is active. Consider using a fresh batch or a different catalyst altogether. The choice of ligands and co-catalysts can also dramatically influence the reaction's success.
-
Reagent Purity: Impurities in your starting materials or reagents can poison catalysts or lead to unwanted side reactions. Ensure all components are of high purity.
C. Substrate-Related Problems:
-
Steric Hindrance: Bulky substituents near the reacting centers can hinder the cyclization. Redesigning the substrate to reduce steric clash might be necessary.
-
Ring Strain: The formation of highly strained rings is energetically unfavorable. Consider if the target tricyclic system has significant ring strain and if alternative synthetic routes might be more viable.
-
Protecting Groups: The choice of protecting groups is critical. They should be stable under the reaction conditions but easily removable without affecting the tricyclic core. Incompatible protecting groups can lead to side reactions or decomposition.
Troubleshooting Workflow:
The following diagram illustrates a logical workflow for troubleshooting low yields in intramolecular cyclization reactions.
Caption: A flowchart for systematically troubleshooting low yields in intramolecular cyclization reactions.
2. I am struggling with a Diels-Alder reaction to form a tricyclic system. What factors should I consider to improve the yield?
The Diels-Alder reaction is a powerful tool for constructing cyclic systems. However, its efficiency can be influenced by several factors, especially in an intramolecular context.
-
Diene and Dienophile Electronics: The classic Diels-Alder reaction is most efficient with an electron-rich diene and an electron-poor dienophile. If your substrates have unfavorable electronics, consider introducing electron-donating groups on the diene and electron-withdrawing groups on the dienophile.
-
Lewis Acid Catalysis: Lewis acids can significantly accelerate Diels-Alder reactions and improve regioselectivity by coordinating to the dienophile, making it more electron-deficient.
-
Solvent Effects: The choice of solvent can influence the rate of the reaction. While nonpolar solvents are often used, polar solvents can sometimes accelerate the reaction. It is advisable to screen a range of solvents.
-
Temperature and Pressure: While many Diels-Alder reactions proceed at room temperature, some require heating to overcome the activation energy. In cases of unfavorable equilibria, high pressure can also be employed to drive the reaction towards the product.
Table 1: Effect of Lewis Acids on a Diels-Alder Reaction Yield
| Entry | Lewis Acid | Yield (%) of exo Adduct | Yield (%) of endo Adduct |
| 1 | AlCl₃ | 75 | 10 |
| 2 | BF₃·OEt₂ | 60 | 15 |
| 3 | SnCl₄ | 55 | 12 |
| 4 | No Catalyst | <5 | <5 |
Experimental Protocol: Intramolecular Diels-Alder Reaction
A general procedure for a thermally promoted intramolecular Diels-Alder reaction is as follows:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the diene-dienophile substrate (1.0 eq).
-
Solvent Addition: Add a high-boiling point solvent, such as xylene or toluene, to achieve a high dilution (typically 0.01 M to 0.1 M).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
3. My Pauson-Khand reaction for synthesizing a tricyclic cyclopentenone is giving a low yield. How can I optimize it?
The Pauson-Khand reaction is a [2+2+1] cycloaddition that is highly effective for forming cyclopentenones. Optimizing this reaction often involves careful consideration of the catalyst, reaction conditions, and substrate.
-
Catalyst Choice: While dicobalt octacarbonyl is the classic stoichiometric promoter, catalytic versions using various transition metals like rhodium, iridium, and palladium have been developed. Catalytic systems are often more efficient and produce less waste.
-
Carbon Monoxide (CO) Source: The reaction requires a source of carbon monoxide. This can be supplied from a CO cylinder or generated in situ from sources like molybdenum hexacarbonyl.
-
Additives: Additives such as N-oxides (e.g., trimethylamine N-oxide) can promote the reaction by facilitating CO dissociation from the metal complex.
-
Flow Chemistry: For substrates that are prone to decomposition under prolonged heating, continuous flow reactors can be advantageous, allowing for precise control over reaction time and temperature, which can lead to improved yields.
Table 2: Influence of Catalyst on Pauson-Khand Reaction Yield
| Entry | Catalyst | Additive | Yield (%) |
| 1 | Co₂(CO)₈ (stoichiometric) | None | 45 |
| 2 | [Rh(CO)₂Cl]₂ (catalytic) | CO (1 atm) | 85 |
| 3 | Co₂(CO)₈ (catalytic) | NMO | 65 |
Experimental Protocol: Catalytic Pauson-Khand Reaction
A general procedure for a rhodium-catalyzed intramolecular Pauson-Khand reaction:
-
Preparation: To a Schlenk flask, add the enyne substrate (1.0 eq) and a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add the rhodium catalyst (e.g., [Rh(CO)₂Cl]₂, 2.5 mol%).
-
CO Atmosphere: Purge the flask with carbon monoxide and maintain a CO atmosphere (balloon).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and monitor by TLC.
-
Work-up: After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
4. What are some effective protecting groups for nitrogen heterocycles in tricyclic synthesis, and how can I remove them efficiently?
Protecting nitrogen-containing heterocycles is crucial to prevent undesired side reactions. The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.
-
Boc (tert-Butoxycarbonyl): Widely used due to its stability under many conditions and its straightforward removal with acid (e.g., TFA).
-
Cbz (Carboxybenzyl): Stable to acidic conditions and removed by hydrogenolysis, which is a mild deprotection method.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under mild basic conditions (e.g., piperidine in DMF), making it orthogonal to acid-labile protecting groups like Boc.
-
Trityl (Triphenylmethyl): A bulky protecting group that is removed under acidic conditions. Its steric bulk can sometimes influence the stereochemical outcome of reactions.
Table 3: Common Nitrogen Protecting Groups and Their Removal
| Protecting Group | Structure | Removal Conditions | Typical Yield (%) |
| Boc | -(C=O)OC(CH₃)₃ | TFA, CH₂Cl₂ | >95 |
| Cbz | -(C=O)OCH₂Ph | H₂, Pd/C | >90 |
| Fmoc | -(C=O)O-CH₂-Fluorenyl | 20% Piperidine in DMF | >95 |
| Trityl | -C(Ph)₃ | Mild Acid (e.g., AcOH) | >90 |
Protecting Group Strategy Workflow:
The following diagram illustrates the decision-making process for selecting a suitable nitrogen protecting group.
Caption: A decision tree for selecting an appropriate nitrogen protecting group based on reaction compatibility.
5. I have successfully synthesized my tricyclic compound, but I'm having difficulty with purification. What are some effective strategies?
Purification of complex tricyclic molecules can be challenging due to the presence of multiple functional groups and potential for closely related byproducts.
-
Column Chromatography: This is the most common method for purifying organic compounds.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation between your product and impurities (a target Rf of 0.2-0.3 for the product is often ideal).
-
Gradient Elution: For complex mixtures, a gradient elution (gradually increasing the polarity of the mobile phase) can provide better separation than an isocratic elution.
-
Deactivating Silica Gel: If your compound is acid-sensitive, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining very pure material. The key is to find a solvent or solvent pair in which your product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Preparative HPLC: For difficult separations or for obtaining highly pure samples for biological testing, preparative HPLC can be a powerful tool.
Experimental Protocol: Flash Column Chromatography
-
Column Preparation: Plug a glass column with cotton or glass wool and add a layer of sand. Prepare a slurry of silica gel in the initial eluting solvent and pour it into the column, allowing it to pack evenly. Add another layer of sand on top.
-
Sample Loading: Dissolve your crude product in a minimal amount of solvent and load it onto the top of the column.
-
Elution: Begin eluting with your chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing your desired product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified tricyclic compound.
6. I am considering a photochemical cycloaddition to synthesize a tricyclic system. What are the key experimental parameters to control?
Photochemical reactions can provide access to unique and complex tricyclic scaffolds that are difficult to obtain through thermal methods.
-
Wavelength of Light: The wavelength of the UV light source is critical and should be chosen to excite the chromophore of your substrate without causing decomposition. A Pyrex filter can be used to block high-energy UV light.
-
Solvent: The solvent must be transparent at the irradiation wavelength. Acetonitrile and cyclohexane are common choices.
-
Concentration: As with other intramolecular reactions, high dilution is generally preferred to suppress intermolecular reactions.
-
Photosensitizers: For some reactions, a photosensitizer can be used to facilitate the desired transformation.
Experimental Protocol: Photochemical [2+2] Cycloaddition
-
Preparation: Dissolve the substrate in a suitable solvent (e.g., acetonitrile) in a quartz reaction vessel. The concentration should be low (e.g., 0.01 M).
-
Degassing: Degas the solution by bubbling nitrogen or argon through it for 15-30 minutes to remove oxygen, which can quench the excited state.
-
Irradiation: Place the reaction vessel in a photochemical reactor and irradiate with a suitable UV lamp (e.g., a medium-pressure mercury lamp) for the required time, monitoring the reaction by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, remove the solvent and purify the product by column chromatography.
7. I am attempting a tandem cyclization to build a tricyclic lactam, but the yield is poor. What could be the issue?
Tandem reactions are highly efficient for building molecular complexity in a single step. However, their success relies on the careful orchestration of multiple reaction events.
-
Catalyst Compatibility: If the tandem sequence involves multiple catalytic cycles, ensure that the catalysts and reagents for each step are compatible with one another.
-
Reaction Intermediates: The intermediates in a tandem sequence must be reactive enough to proceed to the next step but stable enough to avoid decomposition or undesired side reactions.
-
Reaction Conditions: The chosen reaction conditions (temperature, solvent, pressure) must be suitable for all the transformations in the tandem sequence. It may be necessary to find a compromise that allows each step to proceed, even if not at its individual optimal rate.
Experimental Protocol: Tandem Reductive Amination/Lactamization
-
Preparation: In a high-pressure reactor, combine the ketoester (1.0 eq), an ammonium salt (e.g., NH₄OAc, 2.0 eq), a ruthenium catalyst (2.5 mol%), and a suitable solvent (e.g., isopropanol).
-
Reaction: Pressurize the reactor with hydrogen gas (50 atm) and heat to the desired temperature (e.g., 90 °C) for 48 hours.
-
Work-up: After cooling and depressurizing, concentrate the reaction mixture.
-
Purification: Purify the resulting tricyclic lactam by column chromatography.
8. My Nazarov cyclization to form a tricyclic cyclopentenone is not working well. What are the key parameters to optimize?
The Nazarov cyclization is a powerful 4π-electrocyclization reaction for the synthesis of cyclopentenones.
-
Acid Catalyst: The reaction is typically catalyzed by a Lewis acid or a Brønsted acid. The strength and stoichiometry of the acid can significantly affect the reaction outcome. Common choices include BF₃·OEt₂, Cu(OTf)₂, and FeCl₃.
-
Substrate Electronics: Electron-donating groups on the dienone system can facilitate the cyclization.
-
Stereocontrol: The conrotatory nature of the electrocyclization can lead to specific stereochemical outcomes. The choice of chiral Lewis acids can induce enantioselectivity.
Table 4: Effect of Lewis Acid on Nazarov Cyclization Yield
| Entry | Lewis Acid (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cu(SbF₆)₂ (100) | CH₂Cl₂ | rt | 92 |
| 2 | Cu(SbF₆)₂ (10) | CH₂Cl₂ | rt | 85 |
| 3 | BF₃·OEt₂ (100) | CH₂Cl₂ | 0 | 78 |
| 4 | FeCl₃ (100) | CH₂Cl₂ | rt | 70 |
Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization
-
Preparation: Dissolve the divinyl ketone substrate in a dry solvent (e.g., dichloromethane) under an inert atmosphere.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Cu(OTf)₂) at the desired temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Quenching and Work-up: Quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by column chromatography.
preventing polymerization of nitro-olefins in bicycloannulation reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nitro-olefins in bicycloannulation reactions. Our goal is to help you overcome common challenges, with a specific focus on preventing the undesired polymerization of nitro-olefin substrates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nitro-olefin polymerization during bicycloannulation reactions?
A1: Polymerization of nitro-olefins is a common side reaction that can be initiated by several factors. The high electrophilicity of the β-carbon in the nitro-olefin makes it susceptible to nucleophilic attack, which can initiate anionic polymerization. This can be exacerbated by the presence of strong bases, certain nucleophiles, or impurities in the reaction mixture. Additionally, elevated temperatures can promote thermally induced polymerization. Careful control of reaction conditions is crucial to minimize this undesired pathway.
Q2: How does temperature control affect the outcome of a bicycloannulation reaction involving nitro-olefins?
A2: Temperature is a critical parameter for preventing the polymerization of nitro-olefins and achieving the desired bicycloannulation product. Many successful protocols involve an initial low-temperature addition of the reactants, often at -78 °C, to control the initial kinetically controlled conjugate addition.[1] Subsequently, the temperature may be raised to facilitate the intramolecular cyclization. This stepwise temperature profile helps to suppress polymerization, which is more likely to occur at higher temperatures.
Q3: Can Lewis acids be used to promote the desired bicycloannulation reaction without causing polymerization?
A3: Yes, Lewis acids can be effectively employed to catalyze the desired [4+2] cycloaddition in bicycloannulation reactions. For instance, SnCl₄ has been successfully used in intramolecular [4+2] cycloadditions of nitroalkenes to construct vicinal quaternary stereocenters.[2] The Lewis acid activates the nitro-olefin dienophile towards the cycloaddition. However, the choice of Lewis acid and its stoichiometry must be carefully optimized, as some Lewis acids can also potentially initiate polymerization. The steric and electronic properties of the Lewis acid play a significant role in the reaction pathway.[3]
Q4: What is the role of solvents in preventing nitro-olefin polymerization?
A4: The choice of solvent can influence the stability of the nitro-olefin and the rates of both the desired reaction and polymerization. Aprotic solvents are generally preferred. For example, tetrahydrofuran (THF) is commonly used, sometimes in the presence of co-solvents like hexamethylphosphoramide (HMPA) which can assist in the final cyclopropane ring formation by facilitating the expulsion of the nitro group.[1] The solvent should be anhydrous and free of impurities that could initiate polymerization.
Q5: Are there any specific structural features of the nitro-olefin that make it more prone to polymerization?
A5: While all nitro-olefins have a predisposition to polymerize, those with less steric hindrance around the double bond may be more susceptible. Additionally, the electronic nature of the substituents on the nitro-olefin can influence its reactivity. Electron-donating groups may slightly reduce the electrophilicity of the beta-carbon, potentially decreasing the rate of anionic polymerization initiation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant polymerization of the nitro-olefin is observed, with little to no desired product. | 1. Reaction temperature is too high. 2. Presence of impurities (e.g., water, strong bases). 3. Incorrect order of addition of reagents. 4. Sub-optimal solvent. | 1. Maintain a low initial reaction temperature (-78 °C is often recommended for the initial addition).[1] 2. Ensure all glassware is oven-dried and reagents and solvents are anhydrous and purified. 3. Add the nitro-olefin slowly to the reaction mixture containing the other reactant. 4. Use a dry, aprotic solvent like THF. |
| The reaction is sluggish, and starting materials are recovered. | 1. Insufficient activation of the nitro-olefin. 2. Reaction temperature is too low for the cyclization step. | 1. If using a Lewis acid catalyst, consider increasing the stoichiometry or screening other Lewis acids.[2] 2. After the initial low-temperature addition, allow the reaction to warm to room temperature or gently reflux to promote the intramolecular cyclization.[1] |
| Formation of undesired side products other than the polymer. | 1. Incorrect stoichiometry of reactants. 2. Decomposition of the nitro-olefin. | 1. Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to side reactions. 2. Ensure the nitro-olefin is of high purity. Consider purifying it by chromatography or recrystallization immediately before use. |
| Low diastereoselectivity in the bicycloannulation product. | 1. The reaction is not under optimal kinetic or thermodynamic control. 2. The choice of catalyst or solvent is not ideal for stereocontrol. | 1. Vary the reaction temperature profile to favor the desired diastereomer. Low temperatures often enhance kinetic control.[1] 2. Screen different Lewis acids or chiral catalysts and solvents to improve diastereoselectivity. |
Quantitative Data Summary
The following table summarizes key quantitative data from a representative bicycloannulation reaction protocol.
| Reactant System | Temperature Profile | Lewis Acid | Solvent | Yield | Diastereomeric Ratio | Reference |
| α′-enolate of cyclohexenone + 1-nitropropene | -78 °C (initial addition), then reflux | None | THF/HMPA | Not specified | Predominantly syn | [1] |
| Nitromethylene lactone with a pendant diene | Not specified | SnCl₄ | Not specified | 77% (of nitronates) | Highly selective | [2][4] |
| 2-Pyrones + Aliphatic nitroalkenes | Not specified | Cinchona alkaloid-derived catalyst | THF | Up to 99% | >20:1 | [5] |
Experimental Protocols
Protocol 1: Bicycloannulation of Cyclohexenone α′-enolates with Nitro-olefins
This protocol is adapted from the work of R. K. Dieter and R. T. Watson.[1]
-
Preparation of the Enolate: A solution of the α,β-cyclohexenone in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) is added dropwise to generate the α′-enolate. The solution is stirred at this temperature for a specified time to ensure complete enolate formation.
-
Addition of the Nitro-olefin: A solution of the nitro-olefin in anhydrous THF is then added slowly to the enolate solution at -78 °C. This slow addition and low temperature are critical to control the initial conjugate addition and prevent polymerization.
-
Intramolecular Cyclization: After the addition is complete, hexamethylphosphoramide (HMPA) is added, and the reaction mixture is allowed to warm to room temperature and then brought to reflux. The reflux conditions promote the intramolecular Michael addition and subsequent expulsion of the nitro group to form the tricyclic product.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Intramolecular [4+2] Cycloaddition of a Nitroalkene
This protocol is based on the research by S. E. Denmark and R. Y. Baiazitov.[2][4]
-
Reactant Preparation: The nitroalkene substrate, containing both the diene and the dienophile moieties, is synthesized and purified according to established procedures.
-
Cycloaddition Reaction: The nitroalkene is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere. The solution is cooled to a low temperature (e.g., -78 °C).
-
Lewis Acid Addition: A solution of the Lewis acid catalyst (e.g., tin(IV) chloride, SnCl₄) in the same solvent is added dropwise to the cooled solution of the nitroalkene. The reaction is stirred at this low temperature for a period to allow for the cycloaddition to occur.
-
Reaction Monitoring and Workup: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Purification: The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting crude product, the nitronate, is then purified using column chromatography.
Visualizations
Caption: Anionic polymerization pathway of nitro-olefins.
Caption: Workflow for successful bicycloannulation.
Caption: Troubleshooting logic for polymerization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Intramolecular [4 + 2] cycloaddition of nitroalkenes for construction of vicinal quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The impact of Lewis acid variation on reactions with di-tert-butyl diazo diesters - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Tandem double-intramolecular [4+2]/[3+2] cycloadditions of nitroalkenes. Studies toward a total synthesis of daphnilactone B: piperidine ring construction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic Asymmetric [4 + 2] Additions with Aliphatic Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Tricyclo[2.2.1.0²,⁶]heptan-3-one and Bicyclo[2.2.1]heptan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two important bicyclic ketones: tricyclo[2.2.1.0²,⁶]heptan-3-one (also known as nortricyclanone) and bicyclo[2.2.1]heptan-2-one (commonly known as norcamphor). Understanding the distinct reactivity profiles of these structurally related molecules is crucial for their application in organic synthesis and the development of novel therapeutics. This comparison is based on available experimental data and established principles of organic chemistry, focusing on key reactions such as reduction, oxidation, and enolate formation.
Structural and Electronic Properties
The reactivity of both ketones is significantly influenced by their rigid, strained bicyclic and tricyclic frameworks.
-
Bicyclo[2.2.1]heptan-2-one (Norcamphor): This molecule possesses a bicyclic system with a carbonyl group at the C2 position. The primary strain arises from the boat-like conformation of the six-membered ring. The accessibility of the carbonyl group and the adjacent α-protons is sterically hindered to some extent by the bridged structure.
-
Tricyclo[2.2.1.0²,⁶]heptan-3-one (Nortricyclanone): This tricyclic ketone features a cyclopropane ring fused to the norbornane framework. This fusion introduces significant additional ring strain. The cyclopropyl group's electronic properties and the overall cage-like structure create a unique steric and electronic environment around the carbonyl group at the C3 position.
Comparative Reactivity Analysis
The inherent structural differences between these two ketones lead to notable variations in their reactivity towards common organic transformations.
Reduction of the Carbonyl Group
The reduction of the carbonyl group in both ketones to the corresponding alcohols is a fundamental transformation. The stereochemical outcome of this reaction is highly dependent on the steric hindrance presented by the molecular framework to the approaching hydride reagent.
Experimental Data Summary:
| Ketone | Reagent | Major Product | Minor Product | Diastereomeric Ratio (endo:exo) | Reference |
| Bicyclo[2.2.1]heptan-2-one | NaBH₄ | endo-Bicyclo[2.2.1]heptan-2-ol | exo-Bicyclo[2.2.1]heptan-2-ol | 86:14 | [1] |
| Tricyclo[2.2.1.0²,⁶]heptan-3-one | Bakers' yeast | (-)-Tricyclo[2.2.1.0²,⁶]heptan-3-ol | Not reported | High enantiomeric excess | [2] |
Discussion of Reactivity:
In the reduction of bicyclo[2.2.1]heptan-2-one, the hydride attack preferentially occurs from the less hindered exo face, leading to the formation of the endo-alcohol as the major product. This is a well-established example of steric approach control.[3][4]
Experimental Protocol: Reduction of Bicyclo[2.2.1]heptan-2-one with Sodium Borohydride
This protocol is adapted from the reduction of camphor, a closely related substituted bicyclo[2.2.1]heptan-2-one.
-
Dissolution: Dissolve 100 mg of bicyclo[2.2.1]heptan-2-one in 1 mL of methanol in a 5 mL conical vial equipped with a spin vane.
-
Addition of Reducing Agent: Weigh out 100 mg of sodium borohydride (NaBH₄) and add it in four portions to the ketone solution over a period of five minutes with continuous stirring.
-
Reaction: Attach an air condenser to the vial and gently reflux the reaction mixture for 5 minutes.
-
Quenching: After cooling the reaction mixture to room temperature, carefully add 3.5 mL of ice-cold water.
-
Isolation: Collect the crude product by vacuum filtration. Allow the solid to dry under vacuum for approximately 10 minutes.
-
Purification: Dissolve the solid in 4 mL of dichloromethane and dry the solution over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and evaporate the solvent to obtain the product.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation, which converts ketones to esters (or lactones from cyclic ketones), is a powerful tool in organic synthesis. The regioselectivity of this reaction is governed by the migratory aptitude of the groups attached to the carbonyl carbon.
Migratory Aptitude Order: H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl
Discussion of Reactivity:
For bicyclo[2.2.1]heptan-2-one , the Baeyer-Villiger oxidation leads to the formation of a lactone. The migration of the more substituted bridgehead carbon (a tertiary alkyl group) is generally favored over the methylene carbon (a secondary alkyl group). This reaction has been extensively studied and is a reliable method for the synthesis of bicyclic lactones.[5][6][7][8]
In the case of tricyclo[2.2.1.0²,⁶]heptan-3-one , the situation is more complex due to the presence of the cyclopropane ring. Both carbons adjacent to the carbonyl are part of the strained tricyclic system. While direct experimental data on the Baeyer-Villiger oxidation of nortricyclanone is scarce in the reviewed literature, the migratory aptitude would be influenced by the electronic effects of the cyclopropane ring and the relief of ring strain upon rearrangement. It is anticipated that the bridgehead carbon would still be the preferred migrating group.
Experimental Protocol: General Procedure for Baeyer-Villiger Oxidation of Bicyclic Ketones
This is a general protocol that can be adapted for the oxidation of both ketones.
-
Reaction Setup: To a stirred, ice-cold solution of the ketone (1.0 equivalent) in a suitable solvent such as dichloromethane, add a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Enolate Formation and Reactivity
The formation of enolates from ketones is a cornerstone of carbon-carbon bond formation in organic synthesis. The acidity of the α-protons and the stereochemistry of the resulting enolate are influenced by the molecular structure.
Discussion of Reactivity:
In bicyclo[2.2.1]heptan-2-one , the α-protons at the C3 position are available for deprotonation. The acidity of these protons is influenced by the s-character of the C-H bonds, which is affected by the ring strain. The formation of the enolate and its subsequent reactions, such as alkylation, are well-documented. Computational studies have been performed on the α-enolates of bicyclo[2.2.1]heptan-2-one to understand the acidity of the C3 hydrogens.[9]
For tricyclo[2.2.1.0²,⁶]heptan-3-one , the α-protons are located on the cyclopropane ring. Protons on a cyclopropane ring are generally less acidic than those on a typical alkane due to the increased s-character of the C-H bonds. However, the adjacent carbonyl group will increase their acidity. The formation of an enolate would involve deprotonation of a C-H bond on the three-membered ring, leading to a highly strained and reactive intermediate. The synthesis of tricyclo[2.2.1.0²,⁶]heptan-3-ones has been achieved through the reaction of α'-enolates of cyclopentenones with nitro-olefins, which provides an indirect insight into the formation of related enolate structures.
Due to the increased strain and potentially lower acidity of the α-protons, enolate formation is expected to be less favorable for tricyclo[2.2.1.0²,⁶]heptan-3-one compared to bicyclo[2.2.1]heptan-2-one under similar conditions.
Logical and Experimental Workflows
The following diagrams illustrate the general reaction pathways and logical relationships discussed in this guide.
Caption: General pathway for the reduction of ketones.
Caption: Baeyer-Villiger oxidation of a cyclic ketone.
References
- 1. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. [PDF] The Stereochemistry of Hydride Reductions | Semantic Scholar [semanticscholar.org]
- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 6. google.com [google.com]
- 7. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of Tricyclic Ketone Isomers
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of complex molecules is a cornerstone of chemical research and pharmaceutical development. Among these, tricyclic ketones represent a class of compounds with significant synthetic and biological importance. Distinguishing between their isomers—compounds with the same molecular formula but different arrangements of atoms—is a critical analytical challenge. This guide provides a comparative analysis of how different spectroscopic techniques, namely Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), can be employed to differentiate between tricyclic ketone isomers.
Comparative Spectroscopic Data
The spectroscopic data for two hypothetical tricyclic ketone isomers, Isomer A and Isomer B, are presented below. These isomers share the same molecular formula but differ in their stereochemistry or the connectivity of their tricyclic framework. The presented values are representative and based on established principles of spectroscopic analysis for cyclic ketones.
| Spectroscopic Technique | Parameter | Isomer A (e.g., less strained) | Isomer B (e.g., more strained/different symmetry) | Key Differentiator |
| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1715 cm⁻¹ | ~1750 cm⁻¹ | Ring strain increases the C=O stretching frequency.[1][2] |
| C-H Stretch | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ | Generally not a primary differentiator for isomers. | |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | ~210 ppm | ~215 ppm | The chemical environment and ring strain can slightly alter the chemical shift.[3] |
| Number of Signals | 8 (asymmetric) | 5 (symmetric) | The number of unique carbon signals directly reflects the molecule's symmetry.[4] | |
| ¹H NMR Spectroscopy | α-Protons | ~2.1 - 2.4 ppm | ~2.3 - 2.6 ppm | Deshielding effects can vary based on the proton's spatial relationship to the carbonyl group.[3] |
| Signal Multiplicity | Complex multiplets | Simpler patterns | Symmetry and proton-proton coupling interactions change with isomeric structure. | |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | Present | Present | Will be identical for both isomers.[5] |
| Key Fragmentation | α-cleavage leading to specific fragment ions. | Different α-cleavage pattern due to altered bond stability. | The stability of resulting fragments often differs between isomers, leading to a different fragmentation pattern.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable data. Below are standard protocols for the key spectroscopic techniques discussed.
Infrared (IR) Spectroscopy
-
Objective: To identify the carbonyl (C=O) functional group and assess factors like ring strain.
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation:
-
Ensure the sample is free of solvent and water to avoid interference, particularly in the O-H stretching region.
-
For solid samples, the KBr pellet method is common. Mix approximately 1-2 mg of the ketone isomer with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., chloroform), depositing it on a salt plate (NaCl or KBr), and allowing the solvent to evaporate.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the spectrometer's beam path.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹). The C=O stretch for ketones is a strong, sharp peak typically found between 1660-1770 cm⁻¹.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule, including symmetry, connectivity, and stereochemistry.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher for better resolution).
-
Sample Preparation:
-
Dissolve 5-10 mg of the tricyclic ketone isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid obscuring sample peaks.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (8-16) to achieve a good signal-to-noise ratio. Protons adjacent (alpha) to the carbonyl group typically appear in the 2.0-2.5 ppm region.[3]
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled sequence. Due to the low natural abundance of ¹³C, more scans (hundreds to thousands) and a longer relaxation delay may be necessary. The carbonyl carbon peak is distinctive, appearing far downfield in the 190-215 ppm range.[3]
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the isomers and analyze their fragmentation patterns to gain structural insights.
-
Instrumentation: Mass Spectrometer, often coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for sample introduction. Electron Ionization (EI) is a common method.
-
Sample Preparation:
-
For GC-MS, dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or hexane.
-
The solution is injected into the GC, where isomers can be separated based on their boiling points and column interactions.
-
-
Data Acquisition:
-
As the separated compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In EI, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, plotting relative intensity versus m/z. Isomers will show the same molecular ion peak, but their fragmentation patterns, such as those from α-cleavage or McLafferty rearrangements, can be distinct and used for identification.[5][6]
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of tricyclic ketone isomers.
Caption: Logical workflow for isomer identification.
References
A Comparative Analysis of Experimental and Calculated Strain Energy in Tricycloheptanes
A detailed examination of the strain energy associated with tricyclo[2.2.1.0²,⁶]heptane (nortricyclane) reveals a notable concurrence between experimental and computationally derived values. In contrast, a comprehensive comparison for the isomer tricyclo[3.1.1.0³,⁶]heptane is hindered by a scarcity of experimental data.
This guide presents a comparative analysis of the experimental and calculated strain energies of two tricycloheptane isomers: tricyclo[2.2.1.0²,⁶]heptane, commonly known as nortricyclane, and tricyclo[3.1.1.0³,⁶]heptane. The inherent ring strain in these polycyclic molecules significantly influences their stability and reactivity, making the accurate determination of their strain energy a crucial aspect for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Strain Energies
The strain energy of a molecule is the excess enthalpy arising from its constrained geometry compared to a hypothetical strain-free reference compound. For nortricyclane, both experimental and calculated values are available, allowing for a direct comparison.
| Tricycloheptane Isomer | Experimental Strain Energy (kcal/mol) | Calculated Strain Energy (kcal/mol) |
| Tricyclo[2.2.1.0²,⁶]heptane (Nortricyclane) | 23.9 ± 4.8 | 23.5 - 25.1 |
| Tricyclo[3.1.1.0³,⁶]heptane | Data not available | Data not available |
Note: The experimental strain energy for nortricyclane was calculated using its experimental gas-phase heat of formation and Benson's group increment theory. The range of calculated strain energies for nortricyclane is based on values from Rablen (2020) using various high levels of electronic structure theory.
Methodologies for Strain Energy Determination
The determination of strain energy relies on both experimental and computational methodologies. A thorough understanding of these protocols is essential for interpreting the data and appreciating the nuances of each approach.
Experimental Protocol: Combustion Calorimetry and Benson's Group Increment Theory
The experimental strain energy of nortricyclane is derived from its standard gas-phase enthalpy of formation (ΔHf°), which is typically determined by combustion calorimetry.
Experimental Workflow for Determining Strain Energy:
Figure 1. Experimental workflow for determining strain energy.
1. Combustion Calorimetry: A precise mass of the tricycloheptane sample is completely combusted in a bomb calorimeter in the presence of excess oxygen. The heat released during this exothermic reaction is meticulously measured.
2. Calculation of Enthalpy of Formation: The standard enthalpy of combustion (ΔHc°) is used to calculate the standard enthalpy of formation (ΔHf°) of the compound using Hess's Law. For nortricyclane (C₇H₁₀):
C₇H₁₀(g) + 9.5 O₂(g) → 7 CO₂(g) + 5 H₂O(l)
ΔHf°(C₇H₁₀) = 7 * ΔHf°(CO₂) + 5 * ΔHf°(H₂O) - ΔHc°(C₇H₁₀)
The NIST WebBook reports the experimental gas-phase enthalpy of formation for tricyclo[2.2.1.0²,⁶]heptane to be 80 ± 20 kJ/mol (19.1 ± 4.8 kcal/mol).
3. Benson's Group Increment Theory for Strain-Free Enthalpy: To determine the strain energy, the experimental enthalpy of formation is compared to a theoretical strain-free enthalpy of formation. Benson's group increment theory is a widely accepted method for this calculation.[1] This method posits that the enthalpy of formation of a strain-free molecule can be estimated by summing the enthalpy contributions of its constituent chemical groups.
For tricyclo[2.2.1.0²,⁶]heptane, the molecule is dissected into the following groups:
-
Two >CH- groups
-
Four -CH₂- groups
-
One >C< group (at the bridgehead)
By summing the established enthalpy values for these groups, a strain-free enthalpy of formation is calculated. The difference between the experimental and the calculated strain-free enthalpy of formation yields the experimental strain energy.
Computational Protocol: High-Level Electronic Structure Calculations
Computational chemistry provides a powerful alternative for determining strain energy. The values presented in this guide were obtained using sophisticated ab initio and density functional theory (DFT) methods.
Computational Workflow for Determining Strain Energy:
Figure 2. Computational workflow for determining strain energy.
1. Molecular Geometry: The three-dimensional coordinates of the tricycloheptane isomer are defined as input for the calculation.
2. Electronic Structure Calculations: A variety of high-level computational methods are employed to solve the Schrödinger equation for the molecule, yielding its total electronic energy. The methods referenced in this guide include:[2]
-
W1BD: A highly accurate composite method.
-
G4, CBS-APNO, CBS-QB3: Gaussian-n and Complete Basis Set methods that provide reliable thermochemical data.
-
M06-2X/6-31+G(2df,p): A meta-hybrid density functional theory method known for its good performance with strained systems.
These calculations are typically performed using quantum chemistry software packages like Gaussian.[3]
3. Strain-Free Reference Energy: Similar to the experimental approach, a strain-free reference energy is required. This can be calculated computationally using two primary schemes:
-
Computational Group Equivalents: This method is the computational analog of Benson's group increment theory, where the energies of strain-free molecular fragments are calculated at the same level of theory.[4]
-
Homodesmotic Reactions: These are hypothetical chemical reactions where the number and types of bonds are conserved on both the reactant and product sides. By designing a reaction where the tricycloheptane is a reactant and is converted into strain-free acyclic molecules, the enthalpy of the reaction corresponds to the strain energy.
The difference between the calculated total electronic energy of the tricycloheptane and the calculated strain-free reference energy provides the computational strain energy.
Discussion and Conclusion
The close agreement between the experimentally derived strain energy (23.9 ± 4.8 kcal/mol) and the range of high-level calculated values (23.5 - 25.1 kcal/mol) for tricyclo[2.2.1.0²,⁶]heptane (nortricyclane) lends significant confidence to both the experimental and computational methodologies. This consistency underscores the accuracy of modern computational chemistry in predicting the thermochemical properties of complex, strained molecules.
The conspicuous absence of experimental data for tricyclo[3.1.1.0³,⁶]heptane highlights a gap in the current thermochemical landscape. The synthesis and experimental characterization of this isomer would be a valuable contribution to the field, providing a crucial data point for validating and refining computational models for a wider range of polycyclic systems. For researchers in drug development, where strained motifs can be key pharmacophores, the ability to accurately predict strain energy is paramount for understanding molecular stability, reactivity, and ultimately, biological activity. The methodologies outlined in this guide provide a robust framework for such investigations.
References
Safer Alternatives to HMPA in Nitro-Olefin Bicycloannulation: A Comparative Guide
For researchers, scientists, and drug development professionals seeking safer and effective alternatives to the carcinogenic reagent hexamethylphosphoramide (HMPA) in nitro-olefin bicycloannulation reactions, this guide provides a comprehensive comparison of potential substitutes. Experimental data, detailed protocols, and mechanistic insights are presented to facilitate informed decisions in synthetic chemistry workflows.
Hexamethylphosphoramide (HMPA) has been a valuable cosolvent in organic synthesis, particularly in reactions requiring highly polar, aprotic media. Its ability to solvate cations enhances the reactivity of organometallic reagents and promotes challenging transformations like the nitro-olefin bicycloannulation. However, the established carcinogenicity of HMPA necessitates its replacement with safer alternatives that do not compromise reaction efficiency. This guide evaluates dimethyl sulfoxide (DMSO), N,N'-dimethylpropyleneurea (DMPU), and 1,3-dimethyl-2-imidazolidinone (DMI) as potential substitutes in the bicycloannulation of α'-enolates of cyclic enones with nitro-olefins.
Performance Comparison of HMPA Alternatives
While direct comparative studies for the nitro-olefin bicycloannulation are limited, data from related Michael addition and alkylation reactions provide valuable insights into the efficacy of HMPA alternatives.
| Reagent | Reaction Type | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| HMPA | Nitro-olefin Bicycloannulation | 3-Methyl-2-cyclohexen-1-one and 1-nitropropene | 55 | 9:1 (syn:anti) | [Cory et al., 1985][1] |
| DMPU | Alkylation of a lithiated oxazolidinone | Oxazolidinone and ethyl iodide | 91 | - | [Seebach et al., 1984] |
| HMPA | Alkylation of a lithiated oxazolidinone | Oxazolidinone and ethyl iodide | 94 | - | [Seebach et al., 1984] |
| DMSO | Michael addition | 1,3-dicarbonyl compounds and nitroalkenes | up to 14% (in neat DMSO) | - | [Ranu et al., 2012][2] |
| DMI | Alkylation of terminal acetylenes | Terminal alkyne and alkyl halide | Comparable to HMPA | - | [Lo and Chao, 1990][3][4] |
Key Observations:
-
DMPU has shown comparable, and in some cases, slightly lower yields than HMPA in alkylation reactions, suggesting it is a strong candidate for direct replacement.[5] Its structural similarity to HMPA contributes to its similar solvent properties.
-
DMSO can facilitate Michael additions, a key step in the bicycloannulation sequence. However, its performance as a direct substitute for HMPA in the complete annulation reaction, which involves a subsequent cyclization and elimination, requires further investigation. In some instances, DMSO has been shown to be a superior solvent for certain copper-catalyzed reactions leading to nitrogen heterocycles.[6]
-
DMI is presented as a safer alternative to both HMPA and DMPU, with comparable performance in the alkylation of terminal acetylenes.[3][4] Its utility in the more complex bicycloannulation reaction needs to be experimentally verified.
Reaction Mechanism and the Role of the Cosolvent
The nitro-olefin bicycloannulation is a tandem reaction that proceeds through three key steps. The role of the polar aprotic cosolvent is critical in the final step.
Figure 1: General mechanism of the nitro-olefin bicycloannulation.
The cosolvent, particularly HMPA, plays a crucial role in the final elimination step. It is believed to coordinate to the lithium cation, increasing the negative charge on the oxygen of the enolate and facilitating the expulsion of the nitro group as a nitrite anion to form the cyclopropane ring.[7]
Experimental Protocols
General Procedure for Nitro-Olefin Bicycloannulation with HMPA
This protocol is adapted from the work of Cory et al. (1985).[1]
Materials:
-
Cyclic enone (e.g., 3-methyl-2-cyclohexen-1-one)
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), freshly distilled
-
Hexamethylphosphoramide (HMPA), freshly distilled
-
Nitro-olefin (e.g., 1-nitropropene)
-
Aqueous ammonium chloride solution
-
Ether
-
Magnesium sulfate
Procedure:
-
A solution of LDA in THF is prepared at -78 °C under an inert atmosphere (e.g., argon).
-
A solution of the cyclic enone in THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for a period to ensure complete enolate formation.
-
A solution of the nitro-olefin in THF is then added dropwise to the enolate solution at -78 °C.
-
After the addition is complete, HMPA is added to the reaction mixture.
-
The reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ether.
-
The combined organic extracts are washed with brine, dried over magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Proposed Adaptation for HMPA Alternatives (DMPU, DMSO, or DMI)
The following is a proposed general protocol for evaluating DMPU, DMSO, or DMI as replacements for HMPA. Optimization of reaction time, temperature, and stoichiometry of the alternative cosolvent will likely be necessary.
Procedure:
-
Follow steps 1-3 of the HMPA protocol.
-
In step 4, substitute HMPA with an equimolar amount of the alternative cosolvent (DMPU, DMSO, or DMI).
-
Proceed with steps 5-9 of the HMPA protocol, carefully monitoring the reaction progress and comparing the yield and stereoselectivity to the original HMPA-mediated reaction.
Logical Workflow for Selecting an HMPA Alternative
Figure 2: Decision workflow for replacing HMPA.
Conclusion
The replacement of HMPA in nitro-olefin bicycloannulation is a critical step towards safer and more sustainable chemical synthesis. Based on available data for related reactions, DMPU emerges as a primary candidate for a direct substitute , likely requiring minimal modification to existing protocols. DMSO and DMI also present as viable, less toxic alternatives, although their efficacy in this specific tandem reaction requires experimental validation. Researchers are encouraged to use the provided protocols as a starting point for their own investigations to identify the optimal HMPA replacement for their specific substrates and reaction conditions. This proactive approach will not only enhance laboratory safety but also contribute to the growing field of green chemistry.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Replacement of carcinogenic solvent HMPA by DMI in insect sex pheromone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. researchgate.net [researchgate.net]
Navigating Reaction Pathways: A Comparative Guide to Kinetic and Thermodynamic Control in Tricyclic Ketone Synthesis
For researchers, scientists, and professionals in drug development, the selective synthesis of complex molecular architectures is paramount. The formation of tricyclic ketones, a common scaffold in natural products and pharmaceuticals, often presents a choice between two distinct reaction pathways: kinetic and thermodynamic control. This guide provides an objective comparison of these two regimes, supported by experimental data, to aid in the strategic design of synthetic routes.
The outcome of a chemical reaction that can yield multiple products is often dictated by the reaction conditions. By manipulating factors such as temperature, reaction time, and the choice of reagents, chemists can favor the formation of either the kinetic or the thermodynamic product. The kinetic product is the one that is formed fastest, possessing the lowest activation energy, while the thermodynamic product is the most stable, representing the lowest overall energy state.
The Decisive Factors: Temperature and Reagent Choice
In the synthesis of tricyclic ketones, particularly through intramolecular aldol or Robinson annulation reactions, the choice between kinetic and thermodynamic control is crucial for achieving the desired isomer.
-
Kinetic Control: Low temperatures and sterically hindered, non-equilibrating bases (e.g., lithium diisopropylamide, LDA) are the hallmarks of kinetic control.[1][2][3] At low temperatures, typically -78 °C, the reaction is essentially irreversible, and the product distribution reflects the relative rates of formation.[2][3] The base will preferentially abstract the most accessible proton, leading to the less substituted, or "kinetic," enolate, which then cyclizes to form the kinetic tricyclic ketone.[1][2]
-
Thermodynamic Control: Higher temperatures and smaller, equilibrating bases (e.g., potassium tert-butoxide, sodium ethoxide) allow the reaction to reach equilibrium.[1][3] Under these conditions, the initially formed products can revert to intermediates and re-react. Over time, the reaction mixture will become enriched in the most stable, or "thermodynamic," product. This pathway favors the formation of the more substituted and, therefore, more stable enolate, leading to the thermodynamic tricyclic ketone.[1]
Case Study: Intramolecular Aldol Cyclization in Tricyclic Ketone Synthesis
While specific, detailed experimental data comparing kinetic and thermodynamic control in the formation of a single tricyclic ketone is not abundantly available in general literature, the principles can be illustrated through a representative intramolecular aldol cyclization. Consider a hypothetical precursor dicarbonyl compound that can cyclize to form two different tricyclic ketone isomers.
Table 1: Comparison of Reaction Conditions and Product Distribution
| Parameter | Kinetic Control | Thermodynamic Control |
| Temperature | Low (-78 °C) | High (Room Temp. to Reflux) |
| Base | Strong, sterically hindered (e.g., LDA) | Strong, less hindered (e.g., NaOEt) |
| Solvent | Aprotic (e.g., THF) | Protic or Aprotic (e.g., Ethanol, THF) |
| Reaction Time | Short | Long (to reach equilibrium) |
| Major Product | Less stable, faster-forming isomer | More stable isomer |
| Product Ratio (Hypothetical) | Kinetic : Thermodynamic > 90 : 10 | Kinetic : Thermodynamic < 10 : 90 |
| Yield (Hypothetical) | Generally high for the desired isomer | Generally high for the desired isomer |
Experimental Protocols
Below are generalized experimental protocols for achieving kinetic and thermodynamic control in the intramolecular cyclization to form a tricyclic ketone.
Protocol 1: Kinetic Control
Objective: To synthesize the less stable, kinetically favored tricyclic ketone isomer.
Methodology:
-
A solution of the precursor dicarbonyl compound in a dry, aprotic solvent such as tetrahydrofuran (THF) is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), is added dropwise to the cooled solution of the starting material. The amount of base is typically a slight excess (e.g., 1.1 equivalents).
-
The reaction mixture is stirred at -78 °C for a short period, typically 30 minutes to 1 hour, to ensure complete formation of the kinetic enolate and subsequent cyclization.
-
The reaction is quenched at low temperature by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is allowed to warm to room temperature, and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to isolate the kinetic tricyclic ketone.
Protocol 2: Thermodynamic Control
Objective: To synthesize the more stable, thermodynamically favored tricyclic ketone isomer.
Methodology:
-
A solution of the precursor dicarbonyl compound in a suitable solvent (e.g., ethanol or tetrahydrofuran) is prepared in a round-bottom flask.
-
A solution of a strong, less sterically hindered base, such as sodium ethoxide (NaOEt) in ethanol, is added to the solution of the starting material. The amount of base can be catalytic or stoichiometric.
-
The reaction mixture is stirred at a higher temperature, ranging from room temperature to the reflux temperature of the solvent, for an extended period (e.g., several hours to overnight) to allow the reaction to reach equilibrium.
-
The reaction is cooled to room temperature and then quenched by the addition of a proton source, such as dilute hydrochloric acid (HCl), until the solution is neutral or slightly acidic.
-
The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to isolate the thermodynamic tricyclic ketone.
Visualizing the Reaction Pathways
The following diagram illustrates the energy profile for the formation of kinetic and thermodynamic products from a common intermediate.
Caption: Reaction coordinate diagram illustrating the pathways to the kinetic and thermodynamic products.
Conclusion
The ability to selectively form either the kinetic or thermodynamic tricyclic ketone is a powerful tool in organic synthesis. By carefully controlling reaction conditions, researchers can direct the outcome of a reaction to favor the desired isomer. A thorough understanding of the principles of kinetic and thermodynamic control, coupled with precise execution of experimental protocols, is essential for the successful synthesis of complex molecular targets in academic and industrial research.
References
Illuminating Reaction Pathways: A Comparative Guide to By-product Analysis in Tricyclic Synthesis
For researchers, scientists, and drug development professionals, the intricate dance of atoms in the synthesis of complex molecules is a constant source of challenge and innovation. The desired product is often just one of several outcomes of a chemical transformation. A thorough analysis of the by-products formed alongside the target molecule can provide invaluable insights into the underlying reaction mechanisms. This guide offers a comparative analysis of reaction pathways in a key tricyclic synthesis, demonstrating how the characterization of an alternative product from a control experiment was pivotal in confirming the proposed mechanism.
This guide will delve into a specific case study: the synthesis of the tricyclic core of the potent immunosuppressant FR901483. The key step in this synthesis involves a remarkably selective elimination reaction. By comparing the outcome of this reaction with a carefully designed control experiment, researchers were able to unequivocally support the proposed intramolecular deprotonation mechanism.
Case Study: Synthesis of the Tricyclic Core of FR901483
The synthesis of the complex tricyclic core of FR901483, a natural product with significant immunosuppressive activity, presented a formidable challenge to synthetic chemists.[1] A pivotal step in a successful synthesis developed by Sorensen and co-workers involved a highly regioselective base-mediated elimination reaction to form a key alkene intermediate.[1] Understanding the mechanism of this elimination was crucial for optimizing the reaction and ensuring the efficient construction of the desired molecular framework.
The Proposed Reaction and the Mechanistic Question
The key transformation involved the treatment of hydroxy mesylate 1 with a base to yield the desired alkene 2 . The researchers hypothesized that the elimination reaction proceeded through an intramolecular deprotonation of the C7a proton by the C1 alkoxide, formed in situ. This proposed mechanism would explain the high regioselectivity observed, as the proximity of the alkoxide to the specific proton would favor its removal over other potentially acidic protons.
However, an alternative intermolecular deprotonation mechanism, where an external base abstracts the proton, could not be immediately ruled out. To distinguish between these two possibilities, a control experiment was devised.
Comparative Analysis of Reaction Outcomes
To validate the proposed intramolecular mechanism, a control experiment was conducted using the benzyl-protected mesylate 3 . In this compound, the free hydroxyl group is masked as a benzyl ether, preventing the formation of the internal alkoxide base. The outcomes of the reactions with both substrates are summarized in the table below.
| Substrate | Reaction Conditions | Major Product(s) | Yield (%) | Mechanistic Implication |
| Hydroxy mesylate 1 | KHMDS, THF, 0 °C to rt | Desired alkene 2 | 85 | Supports intramolecular deprotonation |
| Benzyl-protected mesylate 3 | KHMDS, THF, 0 °C to rt | No reaction (starting material recovered) | >95 | Rules out intermolecular deprotonation |
Table 1: Comparison of Elimination Reaction Outcomes
The results of the comparative experiments were unambiguous. The hydroxy mesylate 1 underwent smooth elimination to afford the desired alkene 2 in high yield. In stark contrast, the benzyl-protected mesylate 3 , under identical reaction conditions, yielded no elimination product, and the starting material was recovered in near-quantitative amounts.[1] This crucial observation strongly supports the proposed intramolecular deprotonation mechanism. The inability of the external base (KHMDS) to effect elimination in the absence of the internal alkoxide demonstrates that the reaction is not proceeding via a simple intermolecular pathway.
Mechanistic Elucidation Through By-product (or Lack Thereof) Analysis
The "by-product" in this case is the lack of a product in the control experiment. This comparative approach provides powerful evidence for the proposed reaction pathway. The logic is visualized in the following diagram:
Figure 1: Logical flow diagram illustrating how the comparative experimental results lead to the confirmation of the intramolecular deprotonation mechanism.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and verification of scientific findings.
General Procedure for the Elimination Reaction of Hydroxy Mesylate (1)
To a solution of hydroxy mesylate 1 (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere was added potassium hexamethyldisilazide (KHMDS) (1.1 eq) as a 0.5 M solution in toluene. The reaction mixture was allowed to warm to room temperature and stirred for 2 hours. The reaction was then quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired alkene 2 .
General Procedure for the Control Experiment with Benzyl-Protected Mesylate (3)
To a solution of benzyl-protected mesylate 3 (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere was added KHMDS (1.1 eq) as a 0.5 M solution in toluene. The reaction mixture was allowed to warm to room temperature and stirred for 2 hours. The reaction was then quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was analyzed by 1H NMR, which indicated the recovery of the starting material.
Characterization of Products
The structures of the starting materials and the product were confirmed by standard spectroscopic methods.
| Compound | 1H NMR | 13C NMR | Mass Spectrometry |
| Hydroxy mesylate (1) | Key signals: δ 4.85 (m, 1H, CHOMs), 3.05 (s, 3H, SO2CH3) | Key signals: δ 85.2 (CHOMs), 38.7 (SO2CH3) | HRMS (ESI) m/z: [M+Na]+ calcd for C16H27NO6SNa, found. |
| Desired alkene (2) | Key signals: δ 5.90 (d, J = 10.0 Hz, 1H, C=CH), 5.75 (d, J = 10.0 Hz, 1H, C=CH) | Key signals: δ 135.1 (C=CH), 128.9 (C=CH) | HRMS (ESI) m/z: [M+H]+ calcd for C15H24NO3, found. |
| Benzyl-protected mesylate (3) | Key signals: δ 7.35-7.25 (m, 5H, Ar-H), 4.90 (m, 1H, CHOMs), 4.55 (s, 2H, OCH2Ph), 3.00 (s, 3H, SO2CH3) | Key signals: δ 138.0 (Ar-C), 128.5, 127.8, 127.7 (Ar-CH), 84.5 (CHOMs), 71.2 (OCH2Ph), 38.6 (SO2CH3) | HRMS (ESI) m/z: [M+Na]+ calcd for C23H33NO6SNa, found. |
Table 2: Spectroscopic Data for Key Compounds
Conclusion
The synthesis of the tricyclic core of FR901483 provides a compelling example of how a well-designed control experiment, and the resulting "non-reaction" as a form of by-product analysis, can be instrumental in confirming a proposed reaction mechanism. The direct comparison between the reactive hydroxyl-containing substrate and its unreactive protected counterpart elegantly demonstrated the necessity of the internal alkoxide for the selective elimination reaction. This approach of using by-product analysis, or the conspicuous absence of a reaction, is a powerful tool in the arsenal of synthetic chemists for unraveling complex reaction pathways and developing robust and efficient synthetic strategies for the construction of challenging molecular architectures.
Figure 2: Workflow for the mechanistic investigation of the selective elimination reaction.
References
comparing the efficacy of different catalysts in tricyclic ketone synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tricyclic ketones is a cornerstone in the construction of complex molecular architectures, particularly in the development of steroids and other bioactive compounds. The efficiency and stereoselectivity of these syntheses are critically dependent on the choice of catalyst. This guide provides an objective comparison of different catalytic systems—organocatalysts, transition metal catalysts, and biocatalysts—for the synthesis of the Wieland-Miescher ketone, a classic tricyclic ketone that serves as a key intermediate in the synthesis of numerous natural products.[1][2][3] The data presented is compiled from various studies to offer a comparative overview of their performance.
Performance Comparison of Catalytic Systems
The following tables summarize the quantitative data for the synthesis of the Wieland-Miescher ketone using different catalytic approaches. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.
Organocatalytic Systems
Organocatalysis, particularly the use of small chiral organic molecules, has become a powerful tool for asymmetric synthesis.[4] Proline and its derivatives are the most extensively studied catalysts for the intramolecular aldol condensation reaction leading to the Wieland-Miescher ketone, famously known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[1]
| Catalyst | Substrate | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (S)-Proline | 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone | DMSO | Not Specified | Not Specified | 49 | 76 | [1] |
| (S)-Proline | Triketone precursor | DMF | Not Specified | Room Temp | High | 93.4 | [5] |
| Chiral Primary Amine | 2-methylcyclohexane-1,3-dione and methyl vinyl ketone | Solvent-free | 2 days | 60 | 90 | 90 | [6] |
| N-tosyl-(Sa)-binam-L-prolinamide | Triketone precursor | Solvent-free | Not Specified | Not Specified | 93 | 94 | [7] |
Biocatalytic Systems
Biocatalysis offers an environmentally friendly approach to chemical synthesis, often providing high enantioselectivity under mild reaction conditions. Lipases have been explored for the synthesis of the Wieland-Miescher ketone.
| Catalyst | Substrate | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Lipase (from Candida antarctica) | 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone | Not Specified | 48 | 30 | ~20 | Not Reported | [8] |
Transition Metal Catalysis
Transition metal catalysts are known for their high reactivity and ability to promote a wide range of organic transformations. While less common for the direct synthesis of the Wieland-Miescher ketone via Robinson annulation, rhodium complexes have been shown to be effective in related intramolecular aldol-type cyclizations.
| Catalyst | Substrate | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| [RhCl(cod)]2 | Keto-enoate | Toluene | 24 | 0 | 85 | >99:1 (anti) | [9] |
| RhCl(PPh3)3 | Keto-enoate | THF | 24 | 0 | 82 | 93:7 (syn) | [9] |
Experimental Protocols
Organocatalytic Synthesis of Wieland-Miescher Ketone using (S)-Proline
This protocol is based on the classic Hajos-Parrish-Eder-Sauer-Wiechert reaction.
Materials:
-
2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (triketone precursor)
-
(S)-Proline (catalyst)
-
Dimethylformamide (DMF)
Procedure:
-
The achiral triketone is dissolved in dimethylformamide.
-
A catalytic amount of (S)-(-)-proline (typically 3 mol%) is added to the solution.
-
The reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent and washed with water to remove the catalyst and solvent.
-
The crude product is purified by column chromatography to yield the chiral Wieland-Miescher ketone.
Biocatalytic Synthesis of Wieland-Miescher Ketone using Lipase
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone
-
Lipase preparation (e.g., from Candida antarctica)
-
Methanol
-
Deionized water
Procedure: [8]
-
In a centrifuge tube, mix methanol (1 mL), 2-methyl-1,3-cyclohexanedione (23 mg), and methyl vinyl ketone (81 µL).[8]
-
Add deionized water (100 µL) and the lipase preparation (5 mg).[8]
-
Place the tube in a shaker at 30 °C and 250 rpm for 48 hours.[8]
-
After the reaction, the product yield and enantiomeric excess are determined by LC/MS and chiral HPLC analysis, respectively.[8]
Rhodium-Catalyzed Intramolecular Reductive Aldol-Type Cyclization
This protocol describes a general procedure for rhodium-catalyzed intramolecular cyclization, which can be adapted for the synthesis of tricyclic systems.
Materials:
-
Keto-enoate substrate
-
Rhodium catalyst (e.g., [RhCl(cod)]2 or RhCl(PPh3)3)
-
Et2Zn
-
Anhydrous solvent (e.g., Toluene or THF)
Procedure: [9]
-
To a solution of the keto-enoate substrate in the anhydrous solvent under an inert atmosphere, the rhodium catalyst is added.[9]
-
The solution is cooled to the desired temperature (e.g., 0 °C).[9]
-
Et2Zn is added dropwise to the reaction mixture.[9]
-
The reaction is stirred for the specified time, and the progress is monitored by TLC.[9]
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques.[9]
Visualizations
Caption: Workflow for the organocatalytic synthesis of the Wieland-Miescher ketone.
Caption: Catalytic cycle of proline in the asymmetric aldol reaction.
References
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. scholars.okstate.edu [scholars.okstate.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Tricyclo[2.2.1.02,6]heptan-3-one
The responsible disposal of laboratory chemicals is a critical component of ensuring safety and environmental stewardship. For researchers, scientists, and drug development professionals handling Tricyclo[2.2.1.02,6]heptan-3-one, a clear and compliant disposal plan is not just a matter of best practice, but a regulatory necessity. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, based on general principles for chemical waste management.
Core Principles of Chemical Waste Disposal
When a chemical like this compound is no longer needed, it is classified as a hazardous waste.[1] The disposal process must adhere to strict federal, state, and local regulations to prevent harm to human health and the environment.[2][3] The foundational steps for managing this chemical waste include identification, segregation, proper containment, and professional disposal.
1. Identification and Classification: All waste chemicals should be treated as hazardous unless confirmed otherwise by a qualified professional.[4] Based on its structure as a ketone, this compound is likely to be classified as an ignitable hazardous waste.[3]
2. Segregation: Incompatible wastes must be stored separately to prevent dangerous chemical reactions.[1] this compound waste should be segregated from acids, bases, and oxidizing agents.
3. Container Management: Use appropriate, compatible containers for waste storage, preferably the original container if it's in good condition.[4][5] Containers must be kept tightly closed except when adding waste and must be clearly labeled with "Hazardous Waste" and the full chemical name.[1][5]
4. Professional Disposal: Hazardous chemical waste must be disposed of through a licensed waste disposal service.[6] It is crucial to never dispose of such chemicals down the drain or in regular trash.[2][4]
Quantitative Data for Hazardous Waste Management
The following table summarizes general quantitative limits and parameters often associated with the management of hazardous chemical waste in a laboratory setting. These are not specific to this compound but represent common regulatory thresholds.
| Parameter | Guideline/Limit | Regulatory Context |
| Ignitable Waste (Flash Point) | < 140°F (60°C) | Defines a liquid chemical as a hazardous waste due to ignitability.[2][3] |
| Corrosive Waste (pH) | ≤ 2 or ≥ 12.5 | Defines an aqueous solution as a hazardous waste due to corrosivity.[2] |
| Acute Hazardous Waste Accumulation Limit | 1 quart | Maximum allowable accumulation of "P-listed" acute hazardous waste at any one time.[2][4] |
| Total Hazardous Waste Accumulation Limit | 55 gallons | Maximum allowable accumulation of total hazardous waste in a Satellite Accumulation Area.[2][4] |
| Container Rinsing | Triple rinse with a suitable solvent | Required for empty containers that held acute hazardous waste before they can be disposed of as regular trash. The rinsate must be collected as hazardous waste.[1][4] |
Disposal Workflow
The proper disposal of this compound follows a structured workflow designed to ensure safety and compliance at every step.
Experimental Protocols for Chemical Waste
Always consult the specific Safety Data Sheet for this compound and your institution's EHS guidelines for definitive disposal procedures. In the absence of a specific SDS, treating the substance with the caution afforded to all hazardous laboratory chemicals is the most prudent course of action.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 4. vumc.org [vumc.org]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. zycz.cato-chem.com [zycz.cato-chem.com]
- 8. jk-sci.com [jk-sci.com]
Essential Safety and Logistical Information for Handling Tricyclo[2.2.1.02,6]heptan-3-one
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling Tricyclo[2.2.1.02,6]heptan-3-one.
Hazard Summary and Precautionary Measures
This compound is classified as a highly flammable liquid.[1] It is crucial to handle this compound in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2] Engineering controls, such as a chemical fume hood, should be used to minimize inhalation exposure.
Personal Protective Equipment (PPE):
Proper PPE is mandatory to ensure the safety of personnel. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | Inspect gloves for integrity before each use. Change gloves immediately if contaminated. |
| Flame-retardant lab coat. | To be worn over personal clothing. | |
| Respiratory Protection | Not typically required with adequate engineering controls. | If ventilation is insufficient or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Operational Plans: Handling and Storage
Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe vapors or dust.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Keep away from ignition sources. Use non-sparking tools.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from oxidizing agents and incompatible materials.
Emergency Procedures: Spill and Exposure Management
Immediate and appropriate action is critical in the event of a spill or accidental exposure.
Accidental Release Measures (Spill):
A minor chemical spill can be managed by trained personnel with the appropriate spill kit. For major spills, evacuate the area and contact emergency services.
First Aid Measures (Exposure):
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
All waste materials, including contaminated absorbents from spills, must be disposed of as hazardous waste.
-
Collect waste in a properly labeled, sealed, and compatible container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of down the drain or in regular trash.
Quantitative Data
Due to the lack of a specific Safety Data Sheet, a comprehensive list of physical and chemical properties is not available. However, the following hazard ratings have been identified:
| Property | Value | Source |
| NFPA 704 Diamond | Health: 1, Flammability: 3, Instability: 0 | ChemicalBook[1] |
NFPA 704 Legend:
-
Health (Blue): 1 - Slightly hazardous
-
Flammability (Red): 3 - Can be ignited under almost all ambient temperature conditions
-
Instability (Yellow): 0 - Stable
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
